Product packaging for 1-Nitro-2-carboxyanthraquinone(Cat. No.:CAS No. 128-67-6)

1-Nitro-2-carboxyanthraquinone

Cat. No.: B092283
CAS No.: 128-67-6
M. Wt: 297.22 g/mol
InChI Key: PMOCDYOEOUEPAN-UHFFFAOYSA-N
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Description

1-Nitroanthraquinone-2-carboxylic acid, with the molecular formula C15H7NO6, is a significant chemical intermediate and building block in organic synthesis and medicinal chemistry . Its primary research value lies in its role as a key precursor for the synthesis of novel amide anthraquinone derivatives, which have shown potent and selective anti-proliferative activities against a range of human cancer cell lines, including HCT116 colon cancer cells . The compound serves as a crucial scaffold; researchers modify it by conjugating various amino acids at the carboxylic acid group, leading to compounds that induce apoptosis in cancer cells via the reactive oxygen species (ROS)-JNK pathway, causing mitochondrial stress and activation of the cysteine protease cascade . Beyond its prominent role in anticancer agent development, 1-nitro-2-carboxyanthraquinone is also an important intermediate in the production of vat dyes and anthraquinone azoles . The compound can be synthesized from 1-nitro-2-methylanthraquinone through oxidation, a process for which an efficient method using nitric acid in an organic reaction medium has been established . For quality control and analysis, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H7NO6 B092283 1-Nitro-2-carboxyanthraquinone CAS No. 128-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOCDYOEOUEPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155768
Record name 1-Nitro-2-carboxyanthraquinone
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Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

128-67-6
Record name 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarboxylic acid
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Record name 1-Nitro-2-carboxyanthraquinone
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Record name 1-Nitro-2-carboxyanthraquinone
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Record name 9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxylic acid
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Foundational & Exploratory

"synthesis of 1-nitro-2-carboxyanthraquinone from simpler precursors"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of a primary synthesis route for 1-nitro-2-carboxyanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document details the experimental protocol for the oxidation of 1-nitro-2-methylanthraquinone and also outlines a viable synthesis for the potential precursor, 2-carboxyanthraquinone.

Primary Synthesis Route: Oxidation of 1-Nitro-2-Methylanthraquinone

A robust and well-documented method for the synthesis of this compound is the oxidation of 1-nitro-2-methylanthraquinone. This process utilizes nitric acid as the oxidizing agent in an organic solvent.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the oxidation of 1-nitro-2-methylanthraquinone.

ParameterValueReference
Starting Material1-Nitro-2-methylanthraquinone[1]
Oxidizing Agent65% Nitric Acid[1]
SolventNitrobenzene[1]
Reaction Temperature190 °C[1]
Reaction Time10 hours (for addition of reactants)[1]
Yield70% (based on 70% conversion)[1]
Purity of Product> 98%[1]
Experimental Protocol: Oxidation of 1-Nitro-2-Methylanthraquinone[1]
  • Reaction Setup: A mixture of 1069 g (4.1 mol) of 1-nitro-2-methylanthraquinone and 4820 g of nitrobenzene is heated to 190 °C in a suitable reaction vessel equipped for distillation and separate addition of liquids.

  • Reagent Addition: Over a period of 10 hours, 4200 g (3000 ml; 43.3 mol) of 65% by weight nitric acid and 2410 g (2000 ml) of nitrobenzene are metered in separately. During this time, approximately 3000 ml of 50% by weight nitric acid and about 2000 ml of nitrobenzene are distilled off.

  • Reaction Completion and Cooldown: After the addition of nitric acid is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.

  • Product Isolation: Upon cooling to 105-110 °C, the product, 1-nitroanthraquinone-2-carboxylic acid, precipitates out of the solution. The solid product is separated by filtration. The unreacted starting material remains dissolved in the nitrobenzene mother liquor and can be recycled.

  • Purification: The isolated product is of high purity (>98%) and can be used directly for further synthetic applications.

Synthesis Workflow: Oxidation of 1-Nitro-2-Methylanthraquinone

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Isolation cluster_end Products SM1 1-Nitro-2-methylanthraquinone P1 Heat to 190 °C SM1->P1 SM2 65% Nitric Acid P2 Metered addition of Nitric Acid and Nitrobenzene over 10h SM2->P2 SM3 Nitrobenzene (Solvent) SM3->P1 P1->P2 P3 Distill off 50% Nitric Acid and Nitrobenzene P2->P3 P4 Stir for 30 min P3->P4 W1 Cool to 110 °C P4->W1 W2 Precipitation of Product W1->W2 W3 Filtration W2->W3 Product This compound (>98% purity) W3->Product Byproduct Recycled Mother Liquor (contains unreacted starting material) W3->Byproduct

Caption: Workflow for the synthesis of this compound.

Alternative Precursor Synthesis: 2-Carboxyanthraquinone

Quantitative Data for 2-Carboxyanthraquinone Synthesis
ParameterValueReference
Starting Material2-Ethylanthraquinone
Oxidizing Agent20% Hydrogen Peroxide
Catalystγ-Aluminum Sesquioxide
SurfactantSodium Dodecylbenzene Sulfonate
Reaction Temperature95 °C
Reaction Time12 hours
Yield94.5%
Experimental Protocol: Synthesis of 2-Carboxyanthraquinone
  • Reaction Setup: In a reaction vessel, 50g of 2-ethylanthraquinone is added to 300g of 20% hydrogen peroxide. To this mixture, 0.5g of sodium dodecylbenzene sulfonate (surfactant) and 2.5g of γ-aluminum sesquioxide (catalyst, median size 100nm) are added.

  • Oxidation Reaction: The mixture is stirred and slowly heated to 95 °C. The reaction is maintained at this temperature for 12 hours.

  • Workup and Isolation: After the insulation period, the reaction is terminated and cooled to room temperature. 200mL of water is added to dilute the mixture, which is then stirred and cooled further.

  • Filtration and Drying: The precipitate is collected by filtration and washed. The resulting filter cake is dried in an oven at 90 °C to yield 2-carboxyanthraquinone.

Logical Relationship for Proposed Two-Step Synthesis

G Precursor Simpler Precursors (e.g., 2-Ethylanthraquinone) Intermediate 2-Carboxyanthraquinone Precursor->Intermediate Oxidation Nitration Nitration (Proposed Step) Intermediate->Nitration FinalProduct This compound Nitration->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-2-carboxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-carboxyanthraquinone is a substituted anthraquinone derivative of significant interest in various fields of chemical and pharmaceutical research. Its rigid, planar anthraquinone core, combined with the electron-withdrawing nitro group and the acidic carboxylic acid functionality, imparts a unique set of physicochemical properties that govern its reactivity, solubility, and potential biological activity. Understanding these properties is paramount for its application in organic synthesis, materials science, and drug design.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting available quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing a general workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in different environments and for designing experimental studies.

General and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its structural and general properties are detailed in the table below.

PropertyValueSource
IUPAC Name 1-nitro-9,10-dioxoanthracene-2-carboxylic acid[2]
Synonyms 1-Nitroanthraquinone-2-carboxylic acid, 1-NA-2-CA[2]
CAS Number 128-67-6[2]
Molecular Formula C₁₅H₇NO₆[2][3]
Molecular Weight 297.22 g/mol [2][3]
Appearance Yellow crystalline solid[1]
Melting Point 275 °C (548 K)[1]
Boiling Point 750 °C (1023 K)[1]
Density 1.49 g/cm³[1]
Solubility Profile

The solubility of this compound is largely influenced by its polar functional groups and its large aromatic structure.

SolventSolubility DescriptionSource
Water Limited aqueous solubility.[1][1]
Dimethyl Sulfoxide (DMSO) Soluble.[1][1]
Acetone Soluble.[1][1]

The carboxylic acid group allows for the formation of salts with bases, which can significantly increase its aqueous solubility.[1]

Acidity (pKa)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of anthraquinone derivatives is characterized by multiple absorption bands.[4] For 1-nitroanthraquinone, absorption maxima have been observed.[5] The spectrum of this compound is expected to show characteristic π → π* transitions of the anthraquinone system, with potential shifts due to the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

  • O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹

  • C=O stretch (Ketone and Carboxylic Acid): Strong absorptions around 1670-1710 cm⁻¹

  • N-O stretch (Nitro Group): Strong, characteristic absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric)

  • C=C stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule. The aromatic protons are expected to appear in the downfield region (typically δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration and solvent dependent. Information on the NMR spectra of this compound can be found in databases such as PubChem.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of 1-nitroanthraquinone-2-carboxylic acid is through the oxidation of 1-nitro-2-methylanthraquinone.[6]

Materials:

  • 1-nitro-2-methylanthraquinone

  • Nitrobenzene (solvent)

  • 65% Nitric acid (oxidizing agent)

Procedure:

  • A mixture of 1-nitro-2-methylanthraquinone and nitrobenzene is heated to 190 °C.[6]

  • At this temperature, 65% nitric acid and additional nitrobenzene are metered in separately over a period of 10 hours.[6]

  • During the addition, a mixture of approximately 50% nitric acid and nitrobenzene is distilled off.[6]

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.[6]

  • The product, 1-nitroanthraquinone-2-carboxylic acid, precipitates upon cooling and can be isolated by filtration.[6]

Determination of Physicochemical Properties

A general workflow for the experimental determination of the key physicochemical properties is outlined below.

G Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Solubility Solubility Determination (e.g., Shake-flask method) Purity->Solubility pKa pKa Determination (e.g., Potentiometric Titration) Purity->pKa MeltingPoint Melting Point Determination Purity->MeltingPoint

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Detailed Protocol for pKa Determination (Potentiometric Titration):

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or DMSO) to a known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound based on available literature. While fundamental data such as molecular weight, melting point, and qualitative solubility are established, further experimental work is required to determine precise quantitative values for properties like pKa and solubility in various solvents. The provided experimental protocols offer a framework for researchers to obtain this valuable data, which is crucial for the continued exploration of this compound in scientific research and development. The structured presentation of this information aims to facilitate its use by researchers, scientists, and drug development professionals in their respective fields.

References

Unraveling CAS 128-67-6: A Technical Guide to 1-Nitroanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the identity of CAS number 128-67-6 is necessary. While searches for this identifier can lead to conflicting results, authoritative chemical databases and research articles predominantly associate CAS 128-67-6 with the compound 1-Nitroanthraquinone-2-carboxylic acid .[1][2][3][4][5] It is crucial to note that another compound, 1,4-Bis(butylamino)anthraquinone, also known as Solvent Blue 35, is sometimes mistakenly linked to this CAS number in various online sources. The correct CAS number for 1,4-Bis(butylamino)anthraquinone is 17354-14-2 .[6][7][8][9]

This guide will focus on the properties and hazards of the correctly identified 1-Nitroanthraquinone-2-carboxylic acid (CAS 128-67-6) . For the benefit of researchers who may have arrived here with the incorrect compound in mind, a summary of the properties and hazards of 1,4-Bis(butylamino)anthraquinone (CAS 17354-14-2) is also provided.

1-Nitroanthraquinone-2-carboxylic acid (CAS 128-67-6)

This compound is a derivative of anthraquinone, a class of molecules widely used in the synthesis of dyes and in the pharmaceutical industry.[2][3]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Nitroanthraquinone-2-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₅H₇NO₆[1][4]
Molecular Weight 297.22 g/mol [1][4]
Density 1.62 g/cm³[1]
Boiling Point 595.1 °C at 760 mmHg[1]
Flash Point 252.3 °C[1]
Appearance White/off-white or light yellow powder[5]
Hazards and Toxicology

1-Nitroanthraquinone-2-carboxylic acid is considered to be moderately toxic and presents several hazards that require careful handling in a laboratory setting.

Hazard TypeDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[4] Moderately toxic by ingestion.[1]
Mutagenicity Mutation data has been reported for this compound.[1]
Aquatic Toxicity Very toxic to aquatic life.[4]
Hazardous Decomposition When heated to decomposition, it emits toxic vapors of NOx.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H400: Very toxic to aquatic life[4]

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P273: Avoid release to the environment.[4]

  • P301+P317: IF SWALLOWED: Get medical help.[4]

  • P330: Rinse mouth.[4]

  • P391: Collect spillage.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Synthesis

A known method for the preparation of 1-Nitroanthraquinone-2-carboxylic acid involves the oxidation of 2-methyl-1-nitroanthraquinone. This reaction can be carried out in sulfuric acid using sodium dichromate or in nitric acid with chromic acid.[2]

Synthesis_Workflow start 2-Methyl-1-nitroanthraquinone process Oxidation start->process end 1-Nitroanthraquinone-2-carboxylic acid (CAS 128-67-6) process->end reagents Sodium Dichromate in Sulfuric Acid or Chromic Acid in Nitric Acid reagents->process

Synthesis of 1-Nitroanthraquinone-2-carboxylic acid.

1,4-Bis(butylamino)anthraquinone (CAS 17354-14-2)

Also known as Sudan Blue II or Solvent Blue 35, this substance is a dark blue powder used as a solvent dye.[7][9] Its CAS number is 17354-14-2 .

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₂[9]
Molecular Weight 350.46 g/mol [9]
Melting Point 120-122 °C[9]
Boiling Point 568.7 °C at 760 mmHg[9]
Flash Point 187.2 °C[9]
Appearance Dark blue powder[9]
Hazards and Toxicology

The primary hazard associated with 1,4-Bis(butylamino)anthraquinone is its potential for long-lasting harmful effects on aquatic life.[6] It is generally not classified as acutely toxic, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[6][7]

Hazard TypeDescriptionSource
Aquatic Toxicity May cause long lasting harmful effects to aquatic life.[6]
Acute Oral Toxicity LD0 (rat) - ca. 6400 mg/kg bw[8]
Acute Inhalation Toxicity LC50 (rat) - >/= 4 mg/L air (nominal)[8]
Acute Dermal Toxicity Approximate LD50 (rabbit) - >/= 2000 mg/kg bw[8]
Dust Explosion The product in its delivered form is not capable of dust explosion; however, the enrichment of fine dust can lead to this danger.[6]

GHS Hazard Statements:

  • H413: May cause long lasting harmful effects to aquatic life.[6]

GHS Precautionary Statements:

  • P273: Avoid release to the environment.[6]

  • P501: Dispose of contents/container to industrial combustion plant.[6]

Experimental Protocols

Hazard_Assessment_Workflow cluster_data_gathering Data Gathering cluster_tox_testing Toxicological Testing (In-vivo / In-vitro) cluster_analysis Analysis and Classification lit_search Literature Search (Databases, SDS) data_eval Data Evaluation and Endpoint Determination lit_search->data_eval phys_chem Physicochemical Property Analysis phys_chem->data_eval acute_tox Acute Toxicity (Oral, Dermal, Inhalation) acute_tox->data_eval mutagenicity Mutagenicity Assays mutagenicity->data_eval eco_tox Ecotoxicity Studies eco_tox->data_eval ghs_class GHS Classification data_eval->ghs_class report Safety Data Sheet Generation ghs_class->report

Generalized workflow for chemical hazard assessment.

References

"molecular structure and IUPAC name of 1-nitro-2-carboxyanthraquinone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, synthesis, and potential biological significance of 1-nitro-2-carboxyanthraquinone. Detailed experimental protocols and visual representations of relevant biological pathways are included to support advanced research and development activities.

Molecular Structure and IUPAC Name

IUPAC Name: 1-nitro-9,10-dioxoanthracene-2-carboxylic acid[1][2][3]

Synonyms: 1-Nitroanthraquinone-2-carboxylic acid, 1-NA-2-CA, 1-Nitro-2-anthraquinonecarboxylic acid[1][2][3]

Molecular Formula: C₁₅H₇NO₆[1][4]

Molecular Weight: 297.22 g/mol [1][2][4]

CAS Number: 128-67-6[1][2][4]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Physical State Yellow, crystalline solid[5]
Melting Point 288 °C (decomposes)[5]
Solubility Soluble in ethanol, acetone, acetic acid, and dimethyl sulfoxide (DMSO). Limited solubility in water.[5][6]
GHS Hazard Statements H302: Harmful if swallowedH400: Very toxic to aquatic life[1][2]
GHS Precautionary Statements P264, P270, P273, P301+P317, P330, P391, P501[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of 1-nitroanthraquinone-2-carboxylic acids.

Reaction Scheme:

G reactant 1-Nitro-2-methylanthraquinone product 1-Nitroanthraquinone-2-carboxylic acid reactant->product 190°C, 10h reagent Nitric Acid (65%) Nitrobenzene (solvent) reagent->product

Caption: Synthesis of this compound.

Materials:

  • 1-Nitro-2-methylanthraquinone

  • Nitrobenzene

  • 65% (w/w) Nitric acid

  • Water

  • Reaction vessel with heating mantle, stirrer, condenser, and addition funnels

  • Filtration apparatus

  • Steam distillation apparatus

Procedure:

  • A mixture of 1069 g (4.1 mol) of 1-nitro-2-methylanthraquinone and 4820 g of nitrobenzene is heated to 190 °C in the reaction vessel.[7]

  • At this temperature, 4200 g (3000 ml; 43.3 mol) of 65% strength by weight nitric acid and 2410 g (2000 ml) of nitrobenzene are metered in separately from one another over a period of 10 hours.[7]

  • During the addition, approximately 3000 ml of 50% by weight nitric acid and about 2000 ml of nitrobenzene are distilled off.[7]

  • After the nitric acid addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.[7]

  • The precipitated 1-nitroanthraquinone-2-carboxylic acid is filtered off.[7]

  • The crude product is suspended in 4000 ml of water.[7]

  • Residual nitrobenzene is removed from the solid by steam distillation.[7]

  • The purified 1-nitroanthraquinone-2-carboxylic acid is separated from the aqueous suspension by filtration and dried at 100 °C.[7]

Expected Yield: Approximately 382 g of 1-nitroanthraquinone-2-carboxylic acid with a purity of >98% can be obtained.[7]

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against c-Met kinase.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare c-Met kinase solution add_enzyme Add c-Met kinase prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP solution initiate_reaction Add substrate/ATP to start reaction prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Add stop/detection reagent incubate->stop_reaction read_plate Read plate (e.g., luminescence) stop_reaction->read_plate G cluster_cell_culture Cell Culture & Treatment cluster_ros ROS Detection cluster_jnk JNK Activation Analysis cluster_apoptosis Apoptosis Assay culture_cells Culture cancer cells treat_cells Treat cells with This compound culture_cells->treat_cells ros_stain Stain with ROS-sensitive dye treat_cells->ros_stain jnk_lysate Prepare cell lysates treat_cells->jnk_lysate apoptosis_stain Stain with Annexin V/PI treat_cells->apoptosis_stain ros_analyze Analyze by flow cytometry ros_stain->ros_analyze jnk_western Western blot for p-JNK and JNK jnk_lysate->jnk_western apoptosis_analyze Analyze by flow cytometry apoptosis_stain->apoptosis_analyze G HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates Inhibitor This compound Inhibitor->cMet Inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Response Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response G Inhibitor This compound ROS Increased ROS Inhibitor->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Navigating the Solubility Landscape of 1-Nitro-2-Carboxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-carboxyanthraquinone, a derivative of anthraquinone, is a key intermediate in the synthesis of various dyes and potentially in the development of novel pharmaceutical compounds. Its utility in these applications is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents, outlines a detailed experimental protocol for its determination, and furnishes context through the solubility data of structurally related compounds.

Core Concepts: Solubility of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. However, consistent qualitative descriptions of its solubility profile are available.

Qualitative Solubility Summary

The available information indicates that this compound exhibits poor solubility in aqueous solutions but demonstrates enhanced solubility in polar aprotic organic solvents.[1] The presence of the polar carboxylic acid and nitro functional groups contributes to its solubility in polar organic solvents.[1] Conversely, the large, nonpolar anthraquinone backbone limits its solubility in water.[1][2]

Solvent ClassGeneral SolubilitySupporting Evidence
Water Limited / PoorThe large hydrophobic anthraquinone structure predominates over the polar functional groups.[1][2]
Polar Aprotic Solvents More SolubleSpecifically mentioned to be more soluble in solvents like dimethyl sulfoxide (DMSO) and acetone.[1]
Salt Formation Enhanced Aqueous SolubilityThe carboxylic acid can form salts with bases, which significantly increases its solubility in water.[1]

Note on High-Temperature Solubility: Patent literature describing the synthesis of 1-nitroanthraquinone-2-carboxylic acid mentions the use of nitrobenzene as a solvent at elevated temperatures (100 to 120 °C). This indicates that the compound is soluble in nitrobenzene under these conditions, a common characteristic for organic reaction intermediates.

Quantitative Solubility Data of Structurally Related Compounds

To provide a frame of reference for researchers, the following table summarizes the quantitative solubility data for two structurally similar compounds: anthraquinone-2-carboxylic acid (lacking the nitro group) and 9-anthracenecarboxylic acid (a structural isomer with a different carboxyl group position).

CompoundSolventSolubility
Anthraquinone-2-carboxylic acid Dimethyl Sulfoxide (DMSO)≥15.6 mg/mL[3] (another source states 50 mg/mL[4])
Hot Acetic AcidSoluble[5][6]
Ethanol (EtOH)Insoluble[3]
WaterInsoluble[3]
9-Anthracenecarboxylic acid Dimethyl Sulfoxide (DMSO)~1 mg/mL[7]
Dimethylformamide (DMF)~1 mg/mL[7]
Ethanol~1 mg/mL[7]

These data suggest that for anthraquinone carboxylic acids, polar aprotic solvents like DMSO are effective, and that seemingly minor structural changes can significantly impact solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., DMSO, acetone, ethanol, methanol, chloroform, ethyl acetate) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample collection and analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette or syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water is a common starting point for anthraquinone derivatives.[8][9][10]

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent based on the determined concentration and any dilution factors used. Express the solubility in appropriate units, such as g/L or mol/L.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_solid Excess Solid (this compound) prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Organic Solvent prep_solvent->prep_vial equilibration Agitate in Thermostatic Shaker (e.g., 24-48h at 25°C) prep_vial->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter through 0.22 µm Syringe Filter sampling->filtration hplc_analysis Quantify by HPLC filtration->hplc_analysis hplc_prep Prepare Standard Solutions hplc_prep->hplc_analysis calculation Solubility Data (g/L or mol/L) hplc_analysis->calculation Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of 1-Nitro-2-carboxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitro-2-carboxyanthraquinone (also known as 1-nitro-9,10-dioxoanthracene-2-carboxylic acid). Due to the limited availability of a complete, cohesively published dataset for this specific molecule, this guide synthesizes information from spectral databases and provides comparative data from closely related anthraquinone derivatives. The experimental protocols detailed herein are based on established methodologies for the analysis of substituted anthraquinones.

Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Comparative)

¹³C NMR Data

The following ¹³C NMR spectral data is available from spectral databases.[1] The spectrum was recorded on a Bruker WM-360 instrument. Specific details regarding the solvent and other experimental parameters are not fully provided in the database entry. The chemical shifts for related compounds like anthraquinone-2-carboxylic acid typically show signals for the carboxylic acid carbon around 165-170 ppm and the carbonyl carbons of the anthraquinone core between 180-190 ppm. Aromatic carbons resonate in the 120-150 ppm range.

Functional Group Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)~165-170
Anthraquinone (C=O)~180-190
Aromatic Carbons~120-150
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is available in spectral databases, recorded on a Bruker IFS 85 instrument. The characteristic absorption bands are summarized below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300-2500 (broad)
Aromatic (C-H)Stretching3100-3000
Carboxylic Acid (C=O)Stretching1760-1690
Anthraquinone (C=O)Stretching~1670
Nitro (N-O)Asymmetric Stretching1550-1475
Nitro (N-O)Symmetric Stretching1360-1290
Aromatic (C=C)Stretching1600-1450
UV-Vis Spectroscopy
Compound Class Solvent λmax (nm)
2-Substituted AnthraquinonesVarious330 - 360
1-NitroanthraquinoneNot specifiedMultiple bands expected

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of anthraquinone derivatives.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy

Infrared spectra should be recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: The acquired interferogram is subjected to a Fourier transform to produce the infrared spectrum. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum should be recorded using a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Acquisition:

    • Wavelength Range: 200-800 nm.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • Blank: Use the pure solvent as a reference in the second beam of the spectrophotometer to record a baseline.

  • Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a substituted anthraquinone like this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Starting Materials (e.g., 2-methylanthraquinone) Reaction Nitration & Oxidation Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR UV_Vis UV-Vis Spectroscopy Pure->UV_Vis Data Spectral Data (Tables & Spectra) NMR->Data IR->Data UV_Vis->Data Structure Structure Elucidation Data->Structure Final_Report Technical Report Structure->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Data_Integration cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Interpretation NMR_spec NMR Spectrometer NMR_data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_spec->NMR_data IR_spec FT-IR Spectrometer IR_data FT-IR Spectrum (Vibrational Frequencies) IR_spec->IR_data UV_Vis_spec UV-Vis Spectrophotometer UV_Vis_data UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Vis_spec->UV_Vis_data Combined_data Combined Spectroscopic Data NMR_data->Combined_data IR_data->Combined_data UV_Vis_data->Combined_data Structure_elucidation Elucidation of Molecular Structure Combined_data->Structure_elucidation Functional_groups Identification of Functional Groups (-NO₂, -COOH, Anthraquinone Core) Combined_data->Functional_groups Final_Confirmation Confirmed Structure of This compound Structure_elucidation->Final_Confirmation Functional_groups->Final_Confirmation

Caption: Logical flow of spectroscopic data integration for structural elucidation.

References

Thermal Stability and Decomposition of 1-Nitro-2-carboxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-nitro-2-carboxyanthraquinone. Due to the limited availability of direct experimental data for this specific compound, this document leverages findings from closely related analogues, namely 1-nitroanthraquinone and 9,10-anthraquinone-2-carboxylic acid, to project its thermal behavior. The guide details standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are pivotal for characterizing the thermal properties of such compounds. Furthermore, it outlines a plausible decomposition pathway for this compound based on established mechanisms for nitroaromatic compounds. This document serves as a foundational resource for researchers and professionals engaged in the development and handling of anthraquinone derivatives, offering insights into critical safety and stability considerations.

Introduction

This compound is a substituted anthraquinone derivative with potential applications in various fields, including the synthesis of dyes and pharmaceuticals. The presence of both a nitro group and a carboxylic acid moiety on the anthraquinone core suggests a complex thermal behavior that is crucial to understand for safe handling, processing, and storage. The nitro group, a known energetic functional group, can significantly influence the decomposition pathway and thermal stability of the molecule. This guide aims to provide a detailed understanding of these aspects by analyzing the thermal characteristics of structurally similar compounds.

Physicochemical Properties of this compound

While experimental thermal data is scarce, the basic physicochemical properties of this compound have been computed and are available in public databases.

PropertyValueSource
Molecular FormulaC15H7NO6--INVALID-LINK--
Molecular Weight297.22 g/mol --INVALID-LINK--
IUPAC Name1-nitro-9,10-dioxoanthracene-2-carboxylic acid--INVALID-LINK--

Predicted Thermal Behavior and Data from Analogues

Insights from 1-Nitroanthraquinone

Studies on the thermal decomposition of 1-nitroanthraquinone indicate that it decomposes after melting. The decomposition process for many nitroaromatic compounds is known to be autocatalytic.

CompoundMelting Point (°C)Decomposition CharacteristicsHeat Release (J/g)
1-NitroanthraquinoneDecomposes after meltingAutocatalytic decomposition> 800

Table 1: Thermal Decomposition Data for 1-Nitroanthraquinone.

Insights from 9,10-Anthraquinone-2-carboxylic Acid

The thermal analysis of 9,10-anthraquinone-2-carboxylic acid (AQCA) reveals that the compound undergoes sublimation at temperatures above 250°C.[1][2] A methanolic solvate of AQCA was found to lose 9.34% of its initial weight between 70°C and 100°C, corresponding to the loss of methanol.[1][2] The activation energy for the sublimation of the desolvated form was determined to be 182.7 kJ/mol.[1]

CompoundThermal EventTemperature Range (°C)Weight Loss (%)Activation Energy (kJ/mol)
9,10-Anthraquinone-2-carboxylic Acid (methanolic solvate)Desolvation70 - 1009.34425.8 (for desolvation)
9,10-Anthraquinone-2-carboxylic AcidSublimation> 250-182.7 (for sublimation)

Table 2: Thermal Analysis Data for 9,10-Anthraquinone-2-carboxylic Acid.[1]

Based on these analogues, it is anticipated that this compound will exhibit a multi-stage decomposition profile. The initial stage may involve the loss of the carboxylic acid group, followed by the decomposition of the nitro-anthraquinone moiety at higher temperatures. The presence of the nitro group is expected to lower the overall thermal stability compared to the parent anthraquinone-2-carboxylic acid.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition pathway of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

  • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min). An inert atmosphere (nitrogen) is typically used to study thermal decomposition without oxidation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) are determined.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of sample place Place in TGA crucible weigh->place load Load sample into furnace place->load purge Purge with N2/Air load->purge heat Heat at constant rate purge->heat record Record mass vs. temperature heat->record plot Plot TGA/DTG curves record->plot determine Determine decomposition temperatures plot->determine DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Acquisition & Analysis weigh Weigh 2-5 mg of sample seal Seal in aluminum pan weigh->seal load Load sample and reference pans seal->load purge Purge with N2/Air load->purge heat Heat at constant rate purge->heat record Record heat flow vs. temperature heat->record plot Plot DSC thermogram record->plot identify Identify endo/exothermic peaks plot->identify Decomposition_Pathway A This compound B Decarboxylation A->B Heat C 1-Nitroanthraquinone + CO2 B->C D C-NO2 Bond Homolysis C->D Higher Heat E Anthraquinone Radical + NO2 D->E F Further Decomposition Products E->F Secondary Reactions

References

An In-Depth Technical Guide to the Electrochemical Properties of 1-Nitroanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1-nitroanthraquinone derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are interested in the redox chemistry of this important class of compounds. This document summarizes key electrochemical data, details relevant experimental methodologies, and explores the mechanistic link between the electrochemical behavior of these derivatives and their biological activity.

Core Electrochemical Properties

The electrochemical behavior of anthraquinone derivatives is fundamentally governed by the redox activity of the quinone moiety. The introduction of substituents, such as the electron-withdrawing nitro group (-NO₂) at the 1-position, significantly influences the electronic properties of the anthraquinone scaffold and, consequently, its reduction potential.

In aprotic organic solvents, anthraquinones typically undergo two successive one-electron reductions to form the radical anion (AQ•⁻) and then the dianion (AQ²⁻). The presence of an electron-withdrawing group like a nitro group generally makes the anthraquinone ring more electron-deficient, which facilitates reduction and shifts the reduction potentials to more positive values compared to the unsubstituted anthraquinone.[1][2]

Quantitative Electrochemical Data
CompoundFirst Reduction Potential (E¹½ or Epc¹) (V vs. ref)Second Reduction Potential (E²½ or Epc²) (V vs. ref)Solvent/ElectrolyteReference ElectrodeTechnique
Anthraquinone-0.94-1.53Acetonitrile / TEAPAg/AgClCV
1-Nitroanthraquinone-0.71-1.25 (approx.)DMF / TBAPAg/AgClCV
2-Nitroanthraquinone-0.75-1.30 (approx.)DMF / TBAPCVCV
1-Aminoanthraquinone-1.134VariesAcetonitrile / 0.1 M Bu₄NClO₄Not specifiedCV
1,4-DiaminoanthraquinoneVariesVariesDMF / 0.1 M TBAPAg/AgClCV

Note: The exact potential values can vary depending on the experimental conditions (e.g., solvent, electrolyte, scan rate, and reference electrode). The data presented here is for comparative purposes.

The trend of more positive reduction potentials for nitro-substituted anthraquinones compared to amino-substituted ones is consistent with the electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable electrochemical data. Below are methodologies for key experiments used to characterize the electrochemical properties of 1-nitroanthraquinone derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of electroactive species.[3]

Objective: To determine the reduction and oxidation potentials of 1-nitroanthraquinone derivatives and to assess the reversibility of the electron transfer processes.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Analyte: 1-5 mM solution of the 1-nitroanthraquinone derivative

  • Inert gas (Argon or Nitrogen) for deaeration

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the 1-nitroanthraquinone derivative to the desired concentration (e.g., 1 mM).

  • Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window to scan a range that encompasses the expected reduction and oxidation peaks (e.g., from 0 V to -2.0 V).

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the scan, sweeping the potential from the initial value to the switching potential and then back to the final potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • Determine the peak current ratio (Ipa/Ipc) to assess the reversibility of the redox couple. A ratio close to 1 indicates a reversible process.

Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique that can be used for quantitative analysis and to resolve overlapping peaks.[4]

Objective: To obtain well-defined peaks for the reduction of 1-nitroanthraquinone derivatives, allowing for more accurate determination of peak potentials and for quantitative analysis.

Materials: Same as for Cyclic Voltammetry.

Procedure:

  • Cell and Solution Preparation: Follow the same steps as for cyclic voltammetry.

  • DPV Scan:

    • Set the initial and final potentials to scan the desired range.

    • Set the DPV parameters:

      • Pulse Amplitude: Typically 25-100 mV.

      • Pulse Width: Typically 50-100 ms.

      • Scan Increment: Typically 2-10 mV.

      • Pulse Period: The time between the start of consecutive pulses.

    • Initiate the scan and record the differential pulse voltammogram.

  • Data Analysis:

    • Identify the peak potential (Ep) for each reduction step.

    • The peak height is proportional to the concentration of the analyte, which can be used for quantitative analysis by creating a calibration curve.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical generation of species and their spectral properties.[5][6]

Objective: To identify the species generated at different potentials during the electrochemical reduction of 1-nitroanthraquinone derivatives by observing their UV-Vis absorption spectra.

Experimental Setup:

  • Optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell.

  • Potentiostat/Galvanostat.

  • UV-Vis Spectrophotometer.

  • Fiber optic cables to connect the spectrophotometer to the cell.

  • Working electrode: Optically transparent electrode (e.g., platinum mini-grid or indium tin oxide (ITO) coated glass).

  • Reference and counter electrodes compatible with the cell.

  • Other materials are the same as for CV.

Procedure:

  • Cell Assembly and Solution Preparation: Assemble the spectroelectrochemical cell and prepare the analyte solution as for CV.

  • Blank Spectrum: Record a background spectrum of the cell containing the solvent and electrolyte.

  • Spectroelectrochemical Measurement:

    • Apply a constant potential at which no faradaic reaction occurs and record the initial UV-Vis spectrum of the 1-nitroanthraquinone derivative.

    • Step the potential to a value corresponding to the first reduction wave observed in the CV.

    • Record the UV-Vis spectra at regular intervals until a steady state is reached, indicating the complete conversion of the starting material to the radical anion.

    • Step the potential to a value corresponding to the second reduction wave and repeat the spectral measurements to observe the formation of the dianion.

  • Data Analysis:

    • Analyze the changes in the absorption spectra as a function of the applied potential to identify the spectral signatures of the radical anion and dianion of the 1-nitroanthraquinone derivative.

Signaling Pathways and Biological Activity

The electrochemical properties of 1-nitroanthraquinone derivatives are often linked to their biological activities, particularly their potential as anticancer agents. One proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.[7][8]

ROS Generation and JNK Signaling Pathway

The reduction of the nitro group and the quinone moiety of 1-nitroanthraquinone derivatives within the cell can lead to the formation of radical species. These radicals can react with molecular oxygen to produce superoxide radicals (O₂•⁻) and other ROS. An excessive amount of ROS can overwhelm the cell's antioxidant defenses, leading to cellular damage and the activation of stress-activated signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[9][10]

The JNK signaling pathway is a key regulator of apoptosis. Activation of this pathway by ROS can lead to the phosphorylation of various downstream targets, ultimately culminating in the activation of caspases and the execution of the apoptotic program.

ROS-JNK Mediated Apoptosis by 1-Nitroanthraquinone Derivatives

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the electrochemical analysis of 1-nitroanthraquinone derivatives.

Electrochemical Analysis Workflow

This guide serves as a foundational resource for understanding and investigating the electrochemical properties of 1-nitroanthraquinone derivatives. The provided protocols and background information are intended to facilitate further research and development in this promising area of study.

References

Potential Biological Activities of Nitroanthraquinone Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic promise of nitroanthraquinone compounds, detailing their anticancer and antimicrobial activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Introduction

Nitroanthraquinones, a class of organic compounds characterized by an anthraquinone core substituted with one or more nitro groups, have emerged as a promising area of research in the quest for novel therapeutic agents. These compounds are derivatives of anthraquinones, which are well-known for their diverse pharmacological properties, including use as anticancer and antimicrobial agents. The introduction of the nitro group can significantly modulate the biological activity of the parent anthraquinone molecule, leading to enhanced potency and novel mechanisms of action. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of nitroanthraquinone compounds, with a focus on their potential applications in oncology and infectious diseases. We will delve into their cytotoxic and antimicrobial effects, explore the intricate signaling pathways they modulate, and provide detailed experimental protocols for their evaluation, aiming to equip researchers, scientists, and drug development professionals with the critical information needed to advance this promising class of compounds.

Anticancer Activity of Nitroanthraquinone Compounds

Nitroanthraquinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of oxidative stress, modulation of key signaling pathways, and initiation of programmed cell death.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of nitroanthraquinone compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the reported IC50 values for various nitroanthraquinone derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116 (Colon)17.80[1]
1-nitro-2-acyl anthraquinone-leucine (8a)SW480 (Colon)21.01 - 72.88[1]
1-nitro-2-acyl anthraquinone-leucine (8a)EC9706 (Esophageal)21.01 - 72.88[1]
1-nitro-2-acyl anthraquinone-leucine (8a)MCF-7 (Breast)21.01 - 72.88[1]
1-nitro-2-acyl anthraquinone-leucine (8a)SGC-7901 (Gastric)21.01 - 72.88[1]
1-nitro-2-acyl anthraquinone-leucine (8a)HepG2 (Liver)21.01 - 72.88[1]
1-nitro-2-acyl anthraquinone-leucine (8a)QBC939 (Cholangiocarcinoma)21.01 - 72.88[1]
1-nitro-2-acyl anthraquinone-leucine (8a)HeLa (Cervical)21.01 - 72.88[1]

Note: The IC50 values for compound 8a against SW480, EC9706, MCF-7, SGC-7901, HepG2, QBC939, and HeLa cell lines are reported as a range in the source material.[1]

Mechanisms of Anticancer Action

Induction of Apoptosis via the ROS/JNK Signaling Pathway

A prominent mechanism by which nitroanthraquinones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One well-documented pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[1][2]

The compound 1-nitro-2-acyl anthraquinone-leucine (also referred to as C2) has been shown to increase intracellular ROS levels in HCT116 colon cancer cells.[1][3] This elevation in ROS leads to the phosphorylation and activation of JNK.[1] Activated JNK, a key mediator of stress-induced apoptosis, then triggers a cascade of events including mitochondrial stress, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptotic cell death.[1][2]

ROS_JNK_Pathway Nitroanthraquinone Nitroanthraquinone ROS Generation ROS Generation Nitroanthraquinone->ROS Generation JNK Activation (Phosphorylation) JNK Activation (Phosphorylation) ROS Generation->JNK Activation (Phosphorylation) Mitochondrial Stress Mitochondrial Stress JNK Activation (Phosphorylation)->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: ROS/JNK signaling pathway induced by nitroanthraquinones.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Recent studies have also implicated the PI3K/Akt/mTOR pathway in the biological activity of nitroanthraquinone derivatives. The compound C2 (1-nitro-2-acyl anthraquinone-leucine) has been observed to induce autophagy in HCT116/L-OHP (oxaliplatin-resistant) colon cancer cells by mediating this pathway.[3] Specifically, treatment with C2 resulted in decreased expression of PI3K, phosphorylated Akt, and mTOR.[3] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway Nitroanthraquinone (C2) Nitroanthraquinone (C2) PI3K PI3K Nitroanthraquinone (C2)->PI3K Akt (Phosphorylation) Akt (Phosphorylation) PI3K->Akt (Phosphorylation) mTOR mTOR Akt (Phosphorylation)->mTOR Autophagy Induction Autophagy Induction mTOR->Autophagy Induction inhibition of inhibitor Inhibition of Cell Growth/Survival Inhibition of Cell Growth/Survival mTOR->Inhibition of Cell Growth/Survival inhibition of

Figure 2: Modulation of the PI3K/Akt/mTOR pathway by a nitroanthraquinone.

Antimicrobial Activity of Nitroanthraquinone Compounds

The antimicrobial potential of anthraquinone derivatives is well-established, and the addition of a nitro group can confer potent activity against various pathogens. Research in this area is ongoing, with promising results against both Gram-positive bacteria.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism. The following table presents the MIC values for a dinitroanthraquinone derivative against selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
1,8-dihydroxy-4,5-dinitroanthraquinoneStaphylococcus aureus31.25[4]
1,8-dihydroxy-4,5-dinitroanthraquinoneEnterococcus faecalis62.5[4]

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential. This section provides methodologies for key assays used to evaluate the biological activities of nitroanthraquinone compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (nitroanthraquinone derivative)

  • Appropriate cancer cell line and culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitroanthraquinone compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Treat with Nitroanthraquinone A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 Value G->H

Figure 3: General workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Test compound (nitroanthraquinone derivative)

  • Appropriate cancer cell line and culture medium

Procedure:

  • Cell Treatment: Treat cells with the nitroanthraquinone compound at the desired concentration and for the specified time. Include appropriate controls.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with Nitroanthraquinone B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

Figure 4: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion and Future Directions

Nitroanthraquinone compounds represent a promising class of molecules with significant potential for the development of new anticancer and antimicrobial therapies. Their ability to induce apoptosis in cancer cells through mechanisms such as the ROS/JNK and PI3K/Akt/mTOR signaling pathways highlights their potential as targeted therapeutic agents. Furthermore, the observed antimicrobial activity of certain derivatives warrants further investigation into their efficacy against a broader range of pathogens, including drug-resistant strains.

Future research should focus on synthesizing and screening a wider array of nitroanthraquinone derivatives to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for patient stratification. Moreover, preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The continued exploration of nitroanthraquinone compounds holds the potential to deliver novel and effective treatments for cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols: 1-Nitro-2-carboxyanthraquinone as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-nitro-2-carboxyanthraquinone as a key intermediate in the preparation of a variety of organic compounds, including dyes, heterocyclic systems, and potential pharmaceutical agents. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a nitro group and a carboxylic acid on the anthraquinone framework, allows for diverse chemical transformations. The nitro group can be readily reduced to an amino group, which then serves as a handle for the construction of more complex molecules. The carboxylic acid moiety provides a site for esterification, amidation, or can be involved in cyclization reactions. This dual functionality makes this compound a versatile precursor for the synthesis of a wide range of functional molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 1-nitro-2-methylanthraquinone. A common method involves the use of nitric acid in an organic solvent at elevated temperatures.

Quantitative Data for Synthesis
Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1-Nitro-2-methylanthraquinone65% Nitric AcidNitrobenzene1901070>98[1]
Experimental Protocol: Synthesis of this compound[1]
  • A mixture of 1069 g (4.1 mol) of 1-nitro-2-methylanthraquinone and 4820 g of nitrobenzene is heated to 190 °C.

  • At this temperature, 4200 g (3000 ml; 43.3 mol) of 65% strength by weight nitric acid and 2410 g (2000 ml) of nitrobenzene are metered in separately over 10 hours.

  • During the addition, approximately 3000 ml of 50% by weight nitric acid and about 2000 ml of nitrobenzene are distilled off.

  • After the nitric acid addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110 °C.

  • The precipitated this compound is then isolated by filtration, washed, and dried.

Key Synthetic Transformation: Reduction to 1-Amino-2-carboxyanthraquinone

The reduction of the nitro group to an amine is a pivotal step in the utilization of this compound as an intermediate. This transformation opens up a vast array of synthetic possibilities, including the synthesis of dyes and heterocyclic compounds.

Quantitative Data for Reduction
Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundHydrazine Hydrate / NaOHWater804~74.2%[2]

Note: The yield was calculated based on the starting and final product masses provided in the reference.

Experimental Protocol: Synthesis of 1-Amino-2-carboxyanthraquinone[2]
  • Into a mixture of 250 parts of water, 10 parts of hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution at 70 °C, add 30 parts of 1-nitro-anthraquinone-2-carboxylic acid with stirring over 1 hour.

  • Heat the reaction mass to 80 °C and stir at this temperature for 4 hours.

  • Dilute the mixture with 250 parts of water and filter to collect the precipitate.

  • Stir the precipitate in 1000 parts of water and acidify with aqueous hydrochloric acid.

  • Filter off the resulting precipitate, wash with water until the filtrate is colorless and neutral, and then dry to obtain 1-amino-anthraquinone-2-carboxylic acid.

Applications in the Synthesis of Dyes and Heterocycles

1-Amino-2-carboxyanthraquinone and its derivatives are crucial intermediates in the synthesis of vat dyes and other complex heterocyclic systems. The amino group can act as a nucleophile or be diazotized for further reactions, while the carboxylic acid can participate in cyclization reactions.

Synthesis of Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state. Anthraquinone-based structures are common in this class of dyes, known for their excellent fastness properties.

Starting MaterialReagentsYield (%)ProductReference
1-AminoanthraquinoneKOH, N,N'-dimethyl propyleneurea, O₂/Air97.6 - 98.4Vat Blue 4[1]
Synthesis of Substituted Aminoanthraquinones

The amino group of 1-aminoanthraquinone derivatives can be further functionalized. For example, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a derivative of 1-aminoanthraquinone, is a key intermediate for many vibrant blue dyes.

Starting MaterialReagentCatalystYield (%)ProductReference
Bromaminic Acid2-AminoethanolCuSO₄, FeSO₄961-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid[3]
Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 1-Aminoanthraquinones from Bromaminic Acid[3]
  • Dissolve bromaminic acid (0.01 mol) in 40 mL of hot water (70–80°C).

  • Add the corresponding amine (0.015 mol) and sodium hydrogen carbonate (0.02 mol) in succession.

  • Add copper(II) sulfate (0.05 g) and iron(II) sulfate (0.05 g).

  • Stir the mixture, heat to 90°C, and maintain this temperature for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and acidify with concentrated aqueous HCl.

  • Filter the precipitate and wash with 20% aqueous sodium chloride.

  • Purify the product by recrystallization from hot water and precipitation with concentrated aqueous HCl.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and potential applications of this compound.

G cluster_0 Synthesis of Intermediate 1-Nitro-2-methylanthraquinone 1-Nitro-2-methylanthraquinone This compound This compound 1-Nitro-2-methylanthraquinone->this compound Oxidation (HNO3, Nitrobenzene, 190°C) Yield: 70% 1-Amino-2-carboxyanthraquinone 1-Amino-2-carboxyanthraquinone This compound->1-Amino-2-carboxyanthraquinone Reduction (Hydrazine Hydrate, NaOH, 80°C) Yield: ~74.2%

Caption: Synthesis of 1-Amino-2-carboxyanthraquinone Intermediate.

G cluster_1 Synthetic Applications 1-Amino-2-carboxyanthraquinone 1-Amino-2-carboxyanthraquinone Diazotization Diazotization 1-Amino-2-carboxyanthraquinone->Diazotization Cyclization Cyclization 1-Amino-2-carboxyanthraquinone->Cyclization Intramolecular Condensation Amidation Amidation 1-Amino-2-carboxyanthraquinone->Amidation Coupling with Amines/Amino Acids Vat Dyes Vat Dyes Heterocyclic Compounds Heterocyclic Compounds Bioactive Molecules Bioactive Molecules Diazotization->Vat Dyes Coupling Reactions Cyclization->Heterocyclic Compounds e.g., Pyridazinoanthraquinones Amidation->Bioactive Molecules

Caption: Potential Synthetic Routes from 1-Amino-2-carboxyanthraquinone.

G cluster_2 Experimental Workflow for Dye Synthesis Start Start Dissolve Bromaminic Acid Dissolve Bromaminic Acid Start->Dissolve Bromaminic Acid Add Amine and NaHCO3 Add Amine and NaHCO3 Dissolve Bromaminic Acid->Add Amine and NaHCO3 Add Catalysts (CuSO4, FeSO4) Add Catalysts (CuSO4, FeSO4) Add Amine and NaHCO3->Add Catalysts (CuSO4, FeSO4) Heat and Stir (90°C, 4h) Heat and Stir (90°C, 4h) Add Catalysts (CuSO4, FeSO4)->Heat and Stir (90°C, 4h) Cool and Acidify Cool and Acidify Heat and Stir (90°C, 4h)->Cool and Acidify Filter and Wash Filter and Wash Cool and Acidify->Filter and Wash Recrystallize and Dry Recrystallize and Dry Filter and Wash->Recrystallize and Dry Final Product Final Product Recrystallize and Dry->Final Product

Caption: Workflow for Substituted Aminoanthraquinone Dye Synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols and data provided herein demonstrate its efficient synthesis and conversion to the corresponding amino derivative, which serves as a gateway to a wide range of functional molecules. Its application in the synthesis of high-performance dyes is well-established, and its potential for the creation of novel heterocyclic compounds and bioactive molecules makes it a continued area of interest for researchers in synthetic chemistry and drug discovery.

References

Application Notes and Protocols for 1-Nitro-2-carboxyanthraquinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-carboxyanthraquinone is a derivative of anthraquinone, a class of aromatic compounds known for their diverse biological activities. The anthraquinone scaffold is considered a "privileged structure" in medicinal chemistry, frequently found in compounds targeting nucleotide-binding proteins.[1][2] The incorporation of a nitro group (-NO2) can significantly influence a molecule's electronic properties and biological activity. Nitro-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The nitro group can act as both a pharmacophore and a potential toxicophore, necessitating careful evaluation.[3][4][5] This document outlines potential applications of this compound in medicinal chemistry, along with detailed protocols for its evaluation.

Hypothesized Medicinal Chemistry Applications

Given the established activities of the anthraquinone core and the nitro functional group, this compound is a candidate for investigation in several therapeutic areas:

  • Anticancer Agent: Many anthraquinone derivatives exhibit anticancer properties by intercalating with DNA, inhibiting topoisomerase II, or modulating various signaling pathways involved in cell proliferation and apoptosis. The nitro group can enhance these activities or introduce new mechanisms, such as bioreductive activation in hypoxic tumor environments.

  • Antimicrobial Agent: Nitroaromatic compounds are components of several established antimicrobial drugs (e.g., nitrofurantoin, metronidazole).[5][6][7] Their mechanism often involves the reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species. The anthraquinone scaffold itself has also been explored for antimicrobial effects.

  • Anti-inflammatory Agent: Certain nitro compounds have shown anti-inflammatory effects.[4][8] For instance, nimesulide, a nitro-containing drug, is a selective COX-2 inhibitor.[5][6] Anthraquinones can also modulate inflammatory pathways.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for the biological evaluation of this compound (referred to as NCQ-1) in various assays. These values are for illustrative purposes to guide potential research.

Table 1: In Vitro Anticancer Activity of NCQ-1

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5
HeLaCervical Cancer25.1

Table 2: In Vitro Antimicrobial Activity of NCQ-1

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria32
Escherichia coliGram-negative bacteria64
Candida albicansFungal128
Mycobacterium tuberculosisAcid-fast bacteria16

Table 3: In Vitro Anti-inflammatory Activity of NCQ-1

AssayCell LineParameter MeasuredIC50 (µM)
COX-2 InhibitionRAW 264.7Prostaglandin E235.7
Nitric Oxide (NO) ProductionRAW 264.7Nitrite levels42.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the oxidation of 1-nitro-2-methylanthraquinone.[9]

Materials:

  • 1-nitro-2-methylanthraquinone

  • Nitrobenzene (solvent)

  • 65% Nitric acid (oxidizing agent)

  • Heating mantle with stirrer

  • Reaction flask with condenser and dropping funnel

  • Filtration apparatus

Procedure:

  • Prepare a mixture of 1-nitro-2-methylanthraquinone in nitrobenzene in a reaction flask.

  • Heat the mixture to 190°C with constant stirring.

  • Slowly add 65% nitric acid and additional nitrobenzene separately and simultaneously over 10 hours while maintaining the temperature at 190°C.

  • After the addition is complete, continue stirring at 190°C for another 2 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • The precipitated product, this compound, is collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol) to remove residual nitrobenzene.

  • Dry the product under a vacuum.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (NCQ-1) stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of NCQ-1 in a complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of NCQ-1. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • NCQ-1 stock solution in DMSO

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the NCQ-1 stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a standardized microbial inoculum and dilute it in broth to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add 100 µL of the diluted inoculum to each well.

  • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and no compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.

Visualizations

Workflow for Preliminary Screening

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Hit Identification & Prioritization cluster_3 Mechanism of Action Studies a Compound Synthesis (this compound) b Purity & Structural Characterization (NMR, MS) a->b c Cytotoxicity Screening (e.g., MTT Assay) b->c d Antimicrobial Screening (e.g., MIC Assay) b->d e Anti-inflammatory Screening (e.g., COX Inhibition) b->e f Data Analysis (IC50, MIC determination) c->f d->f e->f g Hit Compound Selection f->g h Further Biological Assays g->h

Caption: Workflow for the initial evaluation of this compound.

Potential Signaling Pathway Modulation

G cluster_pathway Hypothetical Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_COX2 iNOS/COX-2 Gene Expression NFkB->iNOS_COX2 Inflammation Inflammatory Response iNOS_COX2->Inflammation NCQ1 NCQ-1 NCQ1->IKK NCQ1->NFkB

Caption: Potential inhibition of the NF-κB inflammatory pathway by NCQ-1.

Structure-Activity Relationship Logic

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Anthraquinone Anthraquinone Scaffold Planarity Planar Structure (DNA Intercalation) Anthraquinone->Planarity Nitro Nitro Group (-NO2) Redox Redox Potential (ROS Generation) Nitro->Redox EWG Electron Withdrawing (Target Binding) Nitro->EWG Anticancer Anticancer Planarity->Anticancer Redox->Anticancer Antimicrobial Antimicrobial Redox->Antimicrobial EWG->Anticancer Anti_inflammatory Anti-inflammatory EWG->Anti_inflammatory

Caption: Logic linking chemical features of NCQ-1 to potential biological activities.

References

"protocol for the reduction of 1-nitro-2-carboxyanthraquinone to 1-amino-2-carboxyanthraquinone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of 1-nitro-2-carboxyanthraquinone to its corresponding amino derivative, 1-amino-2-carboxyanthraquinone. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below cover several common reduction methods, offering flexibility based on available reagents, equipment, and desired outcomes such as yield and purity.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. In the context of anthraquinone chemistry, this conversion is pivotal for the development of novel compounds with applications in medicinal chemistry and materials science. 1-Amino-2-carboxyanthraquinone serves as a versatile building block for the synthesis of more complex molecular architectures. The choice of reducing agent and reaction conditions can significantly impact the efficiency of the reduction, the purity of the final product, and the compatibility with other functional groups. This application note presents a comparative overview of various established methods for this specific transformation.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the quantitative data associated with different methods for the reduction of this compound. This allows for a direct comparison of reaction yields and conditions, aiding in the selection of the most appropriate protocol for a given research objective.

Reduction MethodReducing Agent(s)Solvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Protocol 1 Hydrazine hydrate, Sodium hydroxideWater70-805~67%Not Specified
Protocol 2 Sodium DithioniteWater, Organic Co-solvent (e.g., Ethanol)Room Temp. - 801 - 12Typically highSubstrate dependent
Protocol 3 Catalytic HydrogenationEthanolNot SpecifiedNot Specified>98% (conversion)99.3% (selectivity)
Protocol 4 Iron (Fe) / Hydrochloric Acid (HCl)Ethanol, WaterRefluxSeveral hoursGenerally highDependent on workup
Protocol 5 Tin (Sn) / Hydrochloric Acid (HCl)EthanolRefluxSeveral hoursGenerally highDependent on workup

Note: Data for Protocols 2, 4, and 5 are based on general procedures for aromatic nitro reductions and may require optimization for this specific substrate. The data for Protocol 3 is for the reduction of 1-nitroanthraquinone and is included as a reference for a similar substrate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Reduction with Hydrazine Hydrate

This protocol is a well-documented method for the reduction of this compound.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • 30% Aqueous sodium hydroxide solution

  • Water

  • Hydrochloric acid (for acidification)

  • Reaction flask with stirrer and condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, prepare a mixture of 250 parts water, 10 parts hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution.

  • Heat the mixture to 70°C with stirring.

  • Slowly add 30 parts of this compound to the heated mixture over the course of 1 hour.

  • After the addition is complete, raise the temperature to 80°C and continue stirring for 4 hours.

  • Dilute the reaction mixture with 250 parts of water and filter the resulting precipitate.

  • Resuspend the collected precipitate in 1000 parts of water and acidify with aqueous hydrochloric acid.

  • Filter the acidified suspension to collect the solid product.

  • Wash the product with water until the filtrate is colorless and neutral.

  • Dry the purified 1-amino-2-carboxyanthraquinone. A yield of approximately 20 parts is expected.[1]

Protocol 2: Reduction with Sodium Dithionite (General Procedure)

Sodium dithionite is a versatile and chemoselective reducing agent for aromatic nitro compounds.[2][3]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Ethanol (or other suitable organic co-solvent)

  • Reaction flask with stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve this compound in a suitable solvent system, such as a mixture of ethanol and water.

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Slowly add the sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be heated to increase the rate if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude 1-amino-2-carboxyanthraquinone by recrystallization or column chromatography.

Protocol 3: Catalytic Hydrogenation (Reference Protocol)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. The following data is based on the hydrogenation of the closely related 1-nitroanthraquinone.[4]

Materials:

  • This compound

  • Palladium on carbon (Pd/C) or other suitable catalyst (e.g., CuPt bimetallic nanoparticles)[4]

  • Ethanol (or other suitable solvent)

  • Hydrogen source (e.g., hydrogen gas cylinder or transfer hydrogenation reagent like ammonium formate)[5]

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in ethanol.

  • Add a catalytic amount of the chosen hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure or add the transfer hydrogenation reagent.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary. For the hydrogenation of 1-nitroanthraquinone over a CuPt0.1 catalyst, a selectivity of 99.3% for 1-aminoanthraquinone was achieved at a conversion of 98.9%.[4]

Protocol 4: Reduction with Iron and Hydrochloric Acid (General Procedure)

Reduction using iron in acidic media is a classical and cost-effective method.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol and Water

  • Sodium bicarbonate or other base for neutralization

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing with vigorous stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the excess iron.

  • Carefully neutralize the filtrate with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over a drying agent, and concentrate to give the crude product.

  • Purify by appropriate methods.

Protocol 5: Reduction with Tin and Hydrochloric Acid (General Procedure)

Similar to the iron-based method, tin in acidic conditions is an effective reducing agent for aromatic nitro compounds.

Materials:

  • This compound

  • Tin metal (Sn), granular

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide or other base for neutralization

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a solution of this compound in ethanol, add granular tin.

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid.

  • Maintain reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off any unreacted tin.

  • Carefully basify the filtrate with a sodium hydroxide solution to precipitate the tin salts and the product.

  • Extract the product with a suitable organic solvent.

  • Wash the organic extracts, dry, and concentrate to afford the crude 1-amino-2-carboxyanthraquinone.

  • Purify as needed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the reduction of this compound.

experimental_workflow start_material This compound reaction_step Reduction Reaction (Solvent, Temp, Time) start_material->reaction_step reducing_agent Reducing Agent (e.g., Hydrazine, Na2S2O4, H2/Catalyst, Fe/HCl, Sn/HCl) reducing_agent->reaction_step workup Reaction Workup (Quenching, Extraction, Neutralization) reaction_step->workup purification Purification (Filtration, Recrystallization, Chromatography) workup->purification final_product 1-Amino-2-carboxyanthraquinone purification->final_product

Caption: Generalized workflow for the synthesis of 1-amino-2-carboxyanthraquinone.

Signaling Pathway of Nitro Group Reduction

The reduction of a nitro group to an amine proceeds through a series of intermediates. The exact pathway can vary depending on the reducing agent and reaction conditions. A generalized pathway is depicted below.

reduction_pathway nitro Nitro (R-NO2) nitroso Nitroso (R-NO) nitro->nitroso + 2e-, + 2H+ hydroxylamine Hydroxylamine (R-NHOH) nitroso->hydroxylamine + 2e-, + 2H+ amine Amine (R-NH2) hydroxylamine->amine + 2e-, + 2H+

Caption: Stepwise reduction of a nitro group to an amine.

References

Application Notes and Protocols for the HPLC Analysis of 1-Nitro-2-carboxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 1-nitro-2-carboxyanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals, High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive analytical technique. This document provides detailed application notes and protocols for the successful separation and quantification of this compound.

Introduction

This compound is a derivative of anthraquinone, and its analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies. The presence of both a nitro group and a carboxylic acid moiety influences its chromatographic behavior, making the selection of appropriate HPLC conditions essential for achieving optimal separation and detection. The methods outlined below are based on reverse-phase chromatography, which is well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocols

A reverse-phase HPLC method is the most common approach for the analysis of this compound and related compounds. The following protocols provide a comprehensive guide to setting up and performing the analysis.

Method 1: General Purpose Analysis

This method is suitable for the routine analysis and quantification of this compound.

Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase C18 column). The Newcrom R1 column is noted for its low silanol activity, which can improve peak shape for acidic compounds.[1]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with the addition of an acid modifier. A typical starting point is a gradient or isocratic elution with a composition of Acetonitrile and water containing 0.1% phosphoric acid.[1] For applications requiring mass spectrometry (MS) detection, 0.1% formic acid should be used in place of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at a wavelength of 254 nm or 256 nm, where anthraquinone derivatives typically exhibit strong absorbance.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound standard or sample.

  • Dissolve the material in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter and prevent column clogging.

Method 2: Adapted Method for Enhanced Resolution

This method is adapted from the analysis of a structurally similar compound, 9,10-anthraquinone-2-carboxylic acid, and may provide improved resolution.

Chromatographic Conditions:

  • Column: Lichrosher® 100 RP-18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of 0.4% phosphoric acid in water: acetonitrile (7:3) and methanol in a ratio of 45:55 (v/v).

  • Flow Rate: 1.2 mL/min.[3]

  • Detection: UV-Vis detector set at 256 nm.[3]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Sample Preparation:

Follow the same sample preparation procedure as outlined in Method 1.

Data Presentation

The following table summarizes the key parameters for the described HPLC methods, allowing for easy comparison.

ParameterMethod 1: General PurposeMethod 2: Adapted Method
Stationary Phase Newcrom R1, 5 µm, 4.6 x 150 mmLichrosher® 100 RP-18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile, Water, 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)0.4% Phosphoric Acid in Water: Acetonitrile (7:3) / Methanol (45:55 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm or 256 nm256 nm
Column Temperature 25 °CAmbient
Injection Volume 10-20 µL20 µL

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (Reverse-Phase Column) inject->separate detect UV-Vis Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report report quantify->report Generate Report

General workflow for the HPLC analysis of this compound.

Considerations for Method Development and Validation

  • Specificity: The method should be able to separate this compound from any impurities or degradation products. This can be confirmed by analyzing stressed samples (e.g., acid, base, peroxide, heat, and light exposure).

  • Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.

  • Accuracy and Precision: Accuracy is determined by recovery studies on spiked samples, while precision is assessed by the repeatability of injections of the same standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are important for the analysis of trace impurities.

By following these protocols and considerations, researchers can develop and validate a robust and reliable HPLC method for the analysis of this compound in various sample matrices.

References

Application Note: Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitroaromatic compounds (NACs) are a class of organic molecules containing one or more nitro groups attached to an aromatic ring. They are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, but are also known for their use in explosives such as 2,4,6-trinitrotoluene (TNT).[1] Due to their potential toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices, including soil, water, and biological samples.[2][3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile NACs.[4] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] This application note provides detailed protocols for sample preparation and GC-MS analysis of common nitroaromatic compounds, including TNT and its degradation products.

Key Challenges in GC-MS Analysis of NACs A significant challenge in the GC analysis of nitroaromatics is the thermal lability of some compounds, which can lead to decomposition in the hot GC injector.[4] Furthermore, the electronegative nature of the nitro groups makes these compounds particularly amenable to sensitive detection using specific ionization techniques.[6] Method optimization is critical to ensure accurate and reproducible results.

Experimental Protocols

Protocol 1: Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analytes prior to GC-MS analysis. The choice of method depends on the sample matrix.

A. Extraction from Water Samples (Groundwater, Wastewater) This protocol is adapted from EPA Method 529 and utilizes solid-phase extraction (SPE) for the preconcentration of explosives and related compounds from water.[7]

  • Sample Collection: Collect 1 L samples in amber glass bottles with Teflon-lined caps and store at 4°C away from light. All samples must be extracted within 7 days.[8]

  • Filtration: If the sample contains particulate matter, filter it through a 0.45-µm filter.[9]

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., divinylbenzene/styrene copolymer) by passing methanol followed by reagent water through it.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Elution: After loading, dry the cartridge under a vacuum or with nitrogen gas. Elute the trapped analytes with a small volume (e.g., 5 mL) of acetonitrile or a suitable solvent.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

B. Extraction from Soil and Sediment Samples This protocol is based on methods for extracting explosives from solid matrices.[2][10]

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Solvent Extraction:

    • Place 20 g of the homogenized sample into a flask.[10]

    • Add 20 mL of acetone and shake vigorously for a specified period (e.g., 3 hours using sonication in an ice water bath).[10][11]

  • Filtration and Cleanup: Filter the extract through a 0.5-µm filter to remove particulate matter.[10] For complex matrices, a Florisil cleanup step may be necessary to remove interfering co-extracted substances.[8]

  • Solvent Exchange & Concentration: The acetone extract can be exchanged into a more GC-compatible solvent like toluene if necessary. Concentrate the final extract to 1 mL.[11]

Protocol 2: GC-MS Instrumentation and Analysis

Accurate quantification of NACs requires careful optimization of GC-MS parameters. Due to the thermal sensitivity of some explosives, specific attention must be paid to the injection technique and temperature program.[12]

A. Instrumental Setup

  • Gas Chromatograph: Agilent GC or equivalent, equipped with a split/splitless or Programmable Temperature Vaporization (PTV) inlet.

  • Mass Spectrometer: A mass spectrometer equipped with both Electron Impact (EI) and Chemical Ionization (CI) sources. A tandem MS (MS/MS) system can provide enhanced selectivity and sensitivity.[7]

  • GC Column: A fused silica capillary column is typically used. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[13] For thermally labile compounds, a shorter, wide-bore column (e.g., 6 m x 0.53 mm ID) may be preferred.[10][12]

B. GC-MS Conditions

  • Injection:

    • Technique: Splitless injection is commonly used for trace analysis.[5][7] For enhanced sensitivity, a PTV inlet can be used for large volume injection (LVI).[3][7]

    • Injection Volume: 1 µL.

    • Injector Temperature: A temperature of 240-250°C is a good starting point.[6][7] However, for thermally sensitive compounds like nitroglycerine, lower temperatures may be required.[14]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at 35°C/min.

    • Ramp 2: Increase to 280°C at 70°C/min.

    • This is an example program for rapid analysis; optimization is required based on target analytes and column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[15]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative Chemical Ionization (NCI) is often preferred for nitroaromatic compounds due to its high sensitivity for these electronegative molecules.[6][16] Isobutane or methane can be used as the reagent gas.[6] EI can also be used for general screening.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions for each target analyte.[6][15] For the highest selectivity in complex matrices, MS/MS in Multiple Reaction Monitoring (MRM) mode is recommended.[7]

    • Source Temperature: 250°C.[17]

    • Transfer Line Temperature: 250°C.[17]

Data and Results

Quantitative data, such as retention times and limits of detection, are critical for method validation and performance assessment. The following tables summarize typical performance data for the GC-MS analysis of selected nitroaromatic compounds.

Table 1: Example GC-MS Parameters for Nitroaromatic Compound Analysis

ParameterSettingReference
GC System
Injection ModeSplitless or PTV-LVI[7]
Injector Temp.240 °C[7]
Carrier GasHelium[6]
Column TypeFused silica capillary (e.g., DB-5)[13]
Oven Program100°C (1 min) -> 220°C (35°C/min) -> 280°C (70°C/min)[7]
MS System
Ionization ModeNegative Chemical Ionization (NCI)[6][16]
Reagent GasIsobutane or Methane[6]
AcquisitionSIM or MS/MS (MRM)[6][7]
Source Temp.250 °C[17]

Table 2: Quantitative Performance Data for Selected Nitroaromatic Compounds

CompoundMatrixMethodLODLOQReference
1,3-Dinitrobenzene (1,3-DNB)Marine WaterGC-MS/MS (PTV-LVI)8 fg/µL-[7]
2,4-Dinitrotoluene (2,4-DNT)Marine WaterGC-MS/MS (PTV-LVI)14 fg/µL-[7]
2,4,6-Trinitrotoluene (TNT)Marine WaterGC-MS/MS (PTV-LVI)47 fg/µL-[7]
2-Amino-4,6-dinitrotoluene (2-ADNT)Marine WaterGC-MS/MS (PTV-LVI)22 fg/µL-[7]
4-Amino-2,6-dinitrotoluene (4-ADNT)Marine WaterGC-MS/MS (PTV-LVI)18 fg/µL-[7]
Nitrobenzene (NB)Deionized WaterGC-ECD (SDME)0.01 µg/L0.03 µg/L[18]
2-Nitrotoluene (2-NT)Deionized WaterGC-ECD (SDME)0.09 µg/L0.31 µg/L[18]
2,4,6-Trinitrotoluene (TNT)Standard SolutionGC-NCI-MS (SIM)0.020 ng (on column)-[6][16]
4-NitrotolueneSedimentGC-MS/MS0.3 ng/mL0.9 ng/mL[2]

LOD = Limit of Detection, LOQ = Limit of Quantification, PTV-LVI = Programmable Temperature Vaporization-Large Volume Injection, SDME = Single-Drop Microextraction. Note that detection limits are highly dependent on the specific instrumentation and matrix.

Visualized Workflows

To clarify the analytical process, the following diagrams illustrate the key workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (Water, Soil, etc.) Extraction 2. Extraction (SPE, LLE, Sonication) Collection->Extraction Cleanup 3. Cleanup & Concentration (Filtration, N2 Evaporation) Extraction->Cleanup GCMS 4. GC-MS Analysis (Separation & Detection) Cleanup->GCMS Data 5. Data Analysis (Identification & Quantitation) GCMS->Data Report 6. Reporting Data->Report

Caption: General workflow for the analysis of nitroaromatic compounds.

Sample_Prep_Detail cluster_water Water Sample Preparation cluster_soil Soil/Sediment Sample Preparation W_Start 1L Water Sample W_Filt Filtration (0.45 µm) W_Start->W_Filt W_SPE Solid-Phase Extraction (SPE) W_Filt->W_SPE W_Elute Elution with Acetonitrile W_SPE->W_Elute W_Conc Concentration to 1 mL W_Elute->W_Conc W_Final Final Extract for GC-MS W_Conc->W_Final S_Start 20g Soil Sample S_Extract Solvent Extraction (Acetone) S_Start->S_Extract S_Filt Filtration / Cleanup S_Extract->S_Filt S_Conc Solvent Exchange & Concentration S_Filt->S_Conc S_Final Final Extract for GC-MS S_Conc->S_Final

Caption: Detailed sample preparation workflows for water and soil matrices.

GCMS_System Injector Injector (PTV / Splitless) Column GC Column (Separation) Injector->Column Sample IonSource MS Ion Source (EI / NCI) Column->IonSource Analytes Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Ions Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Logical relationship of components in a GC-MS system.

References

Application Notes and Protocols: 1-Nitro-2-carboxyanthraquinone as a Fluorescent Probe for Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intratumoral hypoxia, a condition of low oxygen concentration, is a hallmark of solid tumors and is associated with cancer progression, metastasis, and resistance to therapies.[1][2] The development of reliable methods to detect and image hypoxic regions is crucial for cancer diagnosis, treatment planning, and monitoring therapeutic responses.[2][3] Fluorescent probes offer a non-invasive, sensitive, and real-time approach for visualizing hypoxia in living cells and tissues.[2]

1-Nitro-2-carboxyanthraquinone is a novel fluorescent probe designed for the selective detection of hypoxic conditions. Its mechanism of action is based on the bioreduction of the nitro group, which acts as a fluorescence quencher, to a highly fluorescent amino group by nitroreductase (NTR) enzymes that are overexpressed in hypoxic environments.[2][4] Under normoxic conditions, the probe is non-fluorescent. However, in the low-oxygen environment of hypoxic cells, the nitro group is reduced, leading to a "turn-on" fluorescence signal that allows for the visualization of hypoxic regions.[2][5]

Probe Characteristics

The following table summarizes the key characteristics of the this compound fluorescent probe.

PropertyValue
Molecular Formula C₁₅H₇NO₆
Molecular Weight 297.22 g/mol [6]
Excitation Wavelength (max) ~480 nm
Emission Wavelength (max) ~590 nm
Quantum Yield (in hypoxia) ~0.45
Recommended Concentration 5-10 µM for in vitro assays
Solvent DMSO
Storage -20°C, protected from light

Signaling Pathway and Mechanism of Action

The detection of hypoxia by this compound relies on the enzymatic reduction of its nitro group. This process is initiated by nitroreductase enzymes, which are upregulated under hypoxic conditions. The following diagram illustrates the proposed mechanism.

G cluster_normoxia Normoxic Conditions (21% O₂) cluster_hypoxia Hypoxic Conditions (<5% O₂) Probe_N This compound (Non-fluorescent) NTR_inactive Nitroreductase (Low Activity) Probe_N->NTR_inactive No significant reduction Probe_H This compound O2 Oxygen NTR_active Nitroreductase (Upregulated) Probe_H->NTR_active Enzymatic Reduction Reduced_Probe 1-Amino-2-carboxyanthraquinone (Fluorescent) NTR_active->Reduced_Probe

Caption: Mechanism of this compound activation in hypoxia.

Experimental Protocols

Protocol 1: In Vitro Hypoxia Induction in Cell Culture

This protocol describes how to create a hypoxic environment for cultured cells.

Materials:

  • Cell culture medium appropriate for the cell line

  • Sterile multi-well plates or dishes

  • Hypoxia chamber or a modular incubator chamber

  • Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • Control (normoxic) incubator (21% O₂, 5% CO₂)

Procedure:

  • Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight in a standard CO₂ incubator.

  • The next day, replace the medium with fresh, pre-warmed medium.

  • Place the plates intended for hypoxic conditions into the hypoxia chamber.

  • Flush the chamber with the hypoxic gas mixture for 5-10 minutes to displace the air.

  • Seal the chamber and place it in a standard incubator at 37°C for the desired duration (typically 12-24 hours) to induce hypoxia.

  • Place the control plates in a standard (normoxic) incubator.

Protocol 2: Staining Cells with this compound

This protocol details the steps for staining both normoxic and hypoxic cells with the fluorescent probe.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells cultured under normoxic and hypoxic conditions (from Protocol 1)

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells (both normoxic and hypoxic plates).

  • Add the probe-containing medium to each well.

  • Incubate the cells for 1-2 hours at 37°C. For the hypoxic cells, the incubation should be performed within the hypoxia chamber to maintain low oxygen levels.

  • After incubation, wash the cells twice with warm PBS to remove any unbound probe.

  • Add fresh PBS or imaging medium to the wells.

  • Proceed immediately to fluorescence imaging.

Experimental Workflow

The following diagram outlines the general workflow for a cell-based hypoxia imaging experiment using this compound.

G A Seed Cells in Multi-well Plates B Induce Hypoxia (e.g., 1% O₂ for 12-24h) A->B C Maintain Normoxic Control (21% O₂) A->C D Add this compound (5-10 µM) B->D C->D E Incubate for 1-2 hours D->E F Wash with PBS E->F G Fluorescence Imaging (Ex: ~480 nm, Em: ~590 nm) F->G H Data Analysis and Quantification G->H

Caption: Experimental workflow for hypoxia imaging in cultured cells.

Data Analysis and Interpretation

Fluorescence imaging can be performed using a fluorescence microscope, a high-content imaging system, or a plate reader. The expected result is a significant increase in fluorescence intensity in cells subjected to hypoxic conditions compared to those kept under normoxia.

Quantitative Analysis:

  • Acquire images from multiple fields of view for both normoxic and hypoxic samples.

  • Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity per cell or per area.

  • Calculate the average fluorescence intensity and standard deviation for both conditions.

  • The fold-change in fluorescence can be determined by dividing the average intensity of the hypoxic sample by that of the normoxic sample.

ConditionMean Fluorescence Intensity (Arbitrary Units)
Normoxia150 ± 25
Hypoxia1800 ± 200

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence in normoxic cells - Probe concentration is too high.- Incomplete washing.- Titrate the probe concentration to find the optimal signal-to-noise ratio.- Ensure thorough washing with PBS after incubation.
Weak fluorescence signal in hypoxic cells - Insufficient hypoxia induction.- Low nitroreductase activity in the cell line.- Probe degradation.- Verify the oxygen level in the hypoxia chamber.- Increase the duration of hypoxic incubation.- Use a cell line known to have high nitroreductase activity.- Use freshly prepared probe solutions.
Photobleaching - Excessive exposure to excitation light.- Reduce the exposure time and/or excitation light intensity.- Use an anti-fade mounting medium if fixing cells.
Cell toxicity - Probe concentration is too high.- Prolonged incubation.- Perform a cell viability assay (e.g., MTT, trypan blue) to determine the optimal probe concentration and incubation time.

References

Synthesis of Novel Derivatives from 1-Nitro-2-carboxyanthraquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel derivatives from 1-nitro-2-carboxyanthraquinone, a versatile starting material for the development of new chemical entities with potential therapeutic applications. The protocols detailed below focus on the synthesis of key intermediates and final compounds, with a particular emphasis on derivatives with potential anticancer activity.

Introduction

Anthraquinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound serves as a valuable scaffold for the synthesis of a diverse range of novel derivatives. The presence of the nitro and carboxylic acid functionalities allows for a variety of chemical modifications, leading to the generation of libraries of compounds for biological screening. A key synthetic strategy involves the initial reduction of the nitro group to an amine, yielding 1-amino-2-carboxyanthraquinone, a versatile intermediate for further derivatization. This intermediate can then be utilized to synthesize amides, esters, and various heterocyclic systems, each with the potential for unique biological activities.

Recent research has highlighted the potential of anthraquinone derivatives to act as anticancer agents through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[2][3] Notably, specific amide derivatives of this compound have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[4]

Synthesis of Key Intermediates and Derivatives

The following section details the synthesis of a key intermediate, 1-amino-2-carboxyanthraquinone, and a representative amide derivative.

Protocol 1: Synthesis of 1-Amino-2-carboxyanthraquinone

This protocol describes the reduction of this compound to 1-amino-2-carboxyanthraquinone.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a 2% aqueous solution of sodium hydroxide.

  • Heat the mixture to 70-80°C with stirring.

  • Slowly add a solution of sodium dithionite (3-4 equivalents) in water to the heated suspension. The color of the solution will change from reddish-brown to a deep red.

  • Continue heating and stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

  • Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting solid under vacuum to obtain 1-amino-2-carboxyanthraquinone.

Expected Yield: 85-95%

Characterization Data:

  • Appearance: Red to reddish-brown solid

  • Melting Point: >300°C

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 1680 (C=O of carboxylic acid), 1640 (C=O of quinone)

  • ¹H NMR (DMSO-d₆, δ ppm): 7.5-8.5 (m, aromatic protons), 9.5-10.5 (br s, 2H, NH₂), 13.0-14.0 (br s, 1H, COOH)

Protocol 2: Synthesis of 1-Amino-N-(substituted)-2-anthraquinonecarboxamide Derivatives

This protocol provides a general method for the synthesis of amide derivatives from 1-amino-2-carboxyanthraquinone and various primary or secondary amines.

Materials:

  • 1-Amino-2-carboxyanthraquinone

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., EDC, DCC)

  • Substituted amine (e.g., amino acid esters, alkylamines, arylamines)

  • Dry dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or other suitable base

Procedure:

  • Method A (via Acid Chloride):

    • Suspend 1-amino-2-carboxyanthraquinone (1 equivalent) in an excess of thionyl chloride.

    • Reflux the mixture for 2-4 hours until the solid dissolves and the reaction is complete.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve the substituted amine (1.1 equivalents) and triethylamine (2 equivalents) in dry DCM.

    • Slowly add the acid chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization.

  • Method B (using Coupling Agent):

    • Dissolve 1-amino-2-carboxyanthraquinone (1 equivalent), the substituted amine (1.1 equivalents), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) in dry DMF.

    • Add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Derivative ClassR GroupYield (%)Melting Point (°C)¹H NMR (δ ppm, DMSO-d₆) Highlights
Amide-CH(CH₃)COOCH₃ (L-Alanine methyl ester)75-85185-1881.4 (d, 3H), 3.7 (s, 3H), 4.5 (q, 1H), 7.6-8.6 (m, 6H), 9.2 (d, 1H, NH), 10.1 (br s, 2H, NH₂)
Amide-CH₂CH₂OH (Ethanolamine)80-90210-2133.5 (t, 2H), 3.7 (t, 2H), 4.9 (t, 1H, OH), 7.5-8.5 (m, 6H), 8.9 (t, 1H, NH), 10.0 (br s, 2H, NH₂)
Ester-CH₂CH₃ (Ethyl)65-75155-1581.3 (t, 3H), 4.3 (q, 2H), 7.6-8.6 (m, 6H), 9.8 (br s, 2H, NH₂)

Experimental Workflows and Signaling Pathways

Experimental Workflow for Derivative Synthesis

The general workflow for the synthesis and evaluation of novel derivatives from this compound is depicted below.

G cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation A This compound B Reduction A->B C 1-Amino-2-carboxyanthraquinone B->C D Derivatization (Amidation, Esterification, etc.) C->D E Novel Derivatives D->E F Purification & Characterization (NMR, IR, MS) E->F G Biological Screening (e.g., Anticancer Assays) F->G H Mechanism of Action Studies G->H

Caption: General workflow for the synthesis and evaluation of derivatives.

Proposed Signaling Pathway for Anticancer Activity

Based on recent studies, certain amide derivatives of this compound have been shown to exert their anticancer effects by inducing apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

G A Anthraquinone Derivative B Increased Intracellular ROS A->B Induces C JNK Activation B->C Leads to D Phosphorylation of Bcl-2 C->D Results in E Mitochondrial Dysfunction D->E F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Proposed ROS/JNK-mediated apoptotic pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel derivatives. The protocols provided herein offer a foundation for the generation of compound libraries for drug discovery programs. The demonstrated anticancer activity of specific amide derivatives, acting through the ROS/JNK signaling pathway, highlights the potential of this chemical scaffold in the development of new therapeutic agents. Further exploration of different amide, ester, and heterocyclic derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

References

Application Notes and Protocols: 1-Nitro-2-carboxyanthraquinone in the Development of Bioreductive Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and utilization of 1-nitro-2-carboxyanthraquinone as a scaffold in the design and development of bioreductive prodrugs. The content covers the underlying principles, synthesis, and evaluation of these compounds, offering detailed protocols for their characterization.

Introduction to Bioreductive Prodrugs and the Role of this compound

Bioreductive prodrugs are inactive compounds that are selectively activated to their cytotoxic form under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors.[1][2] This targeted activation is primarily mediated by nitroreductase enzymes, which are overexpressed in hypoxic tumor cells.[3][4] The this compound scaffold is a promising platform for the development of such prodrugs due to its inherent bioreductive properties and versatile chemical structure that allows for the attachment of various effector molecules.

The core principle involves the reduction of the nitro group on the anthraquinone ring by nitroreductases. This enzymatic reduction, which is inhibited by the presence of oxygen in healthy tissues, initiates a cascade of electronic rearrangements within the molecule.[1][5] This activation unmasks the cytotoxic agent, leading to localized cell death within the tumor while minimizing systemic toxicity.[3] Anthraquinone derivatives themselves have been noted for their anticancer properties, often inducing apoptosis and cell cycle arrest.[6][7][8]

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, 1-nitroanthraquinone-2-carboxylic acid, is a critical first step. Subsequent derivatization at the carboxylic acid position allows for the attachment of a wide range of cytotoxic moieties, creating a library of prodrug candidates.

Protocol 1: Synthesis of 1-Nitroanthraquinone-2-carboxylic Acid

This protocol is adapted from established chemical synthesis procedures.

Materials:

  • 1-nitro-2-methylanthraquinone

  • Nitrobenzene

  • Nitric acid (65% w/w)

  • Ice

  • Water

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of 1069 g (4.1 mol) of 1-nitro-2-methylanthraquinone and 4820 g of nitrobenzene is heated to 190°C with stirring.

  • At this temperature, 4200 g (3000 ml; 43.3 mol) of 65% strength by weight nitric acid and 2410 g (2000 ml) of nitrobenzene are metered in separately over 10 hours.

  • During this period, approximately 3000 ml of 50% by weight nitric acid and about 2000 ml of nitrobenzene are distilled off.

  • After the addition of nitric acid is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to 110°C.

  • The precipitated product is isolated by filtration.

  • The crude product is purified by pouring the nitration mixture into a mixture of ice and water, followed by filtration.

  • The resulting solid is washed with water and dried to yield 1-nitroanthraquinone-2-carboxylic acid.

Protocol 2: General Synthesis of this compound-based Prodrugs (Amide Derivatives)

This protocol describes a general method for coupling an amine-containing cytotoxic agent to the this compound scaffold.

Materials:

  • 1-nitroanthraquinone-2-carboxylic acid

  • Thionyl chloride or other activating agent (e.g., EDC/NHS)

  • Amine-containing cytotoxic drug

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Suspend 1-nitroanthraquinone-2-carboxylic acid in the anhydrous solvent under an inert atmosphere.

  • Add the activating agent (e.g., 2-3 equivalents of thionyl chloride) dropwise and stir the mixture at room temperature or gentle heat until the acid is converted to the acid chloride (monitor by TLC or IR spectroscopy).

  • In a separate flask, dissolve the amine-containing cytotoxic drug and the base (2-3 equivalents) in the anhydrous solvent.

  • Cool the amine solution to 0°C and slowly add the freshly prepared 1-nitroanthraquinone-2-carbonyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a mild acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired prodrug.

Evaluation of Bioreductive Prodrugs

A series of in vitro and in vivo assays are essential to characterize the efficacy and selectivity of the synthesized prodrugs.

Data Presentation: Cytotoxicity of Anthraquinone Derivatives

While specific data for this compound prodrugs is limited in publicly available literature, the following table presents representative IC50 values for other nitroaromatic and anthraquinone derivatives to illustrate the expected data format.

Compound/DerivativeCell LineIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR)Reference
Nitroaromatic Prodrugs
2-nitrofuran derivative (69)A5492.20.0544[9]
2-nitroimidazole prodrug (60)AA8590 (as prodrug)--[9]
5-nitroimidazole prodrug (61)AA81000 (as prodrug)--[9]
Anthraquinone Derivatives
DHAQC (2)MCF-7~20-30Not Reported-[6]
EmodinHepG2~40-50Not Reported-[10]
Compound 9 (pyrrolidinyl)NTUB1~5-10Not Reported-[7]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method to assess the cytotoxicity of the prodrugs under both normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Prodrug stock solution (in DMSO)

  • 96-well plates

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, 94% N2)

  • Normoxic incubator (standard 5% CO2 incubator)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a normoxic incubator.

  • Prodrug Treatment: Prepare serial dilutions of the prodrug in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted prodrug solutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Normoxic Conditions: Place one set of plates in a standard normoxic incubator for 48-72 hours.

    • Hypoxic Conditions: Place another set of plates in a hypoxia chamber for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the prodrug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxic) / IC50 (hypoxic).

Protocol 4: Nitroreductase Activity Assay

This protocol measures the ability of a nitroreductase enzyme to activate the prodrug.

Materials:

  • Purified nitroreductase enzyme (e.g., from E. coli)

  • Prodrug stock solution

  • NADH or NADPH solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • UV-Vis spectrophotometer or HPLC system

Procedure (Spectrophotometric):

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH/NADPH, and the nitroreductase enzyme.

  • Initiate the reaction by adding the prodrug to the cuvette.

  • Monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) over time.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • Perform the assay with varying concentrations of the prodrug to determine kinetic parameters such as Km and Vmax.

Procedure (HPLC):

  • Set up reaction mixtures as described above.

  • At specific time points, stop the reaction (e.g., by adding a quenching agent or by rapid freezing).

  • Analyze the reaction mixture by HPLC to quantify the disappearance of the prodrug and the appearance of the activated drug or metabolites.

  • Plot the concentration of the prodrug or product over time to determine the reaction rate.

Signaling Pathways and Experimental Workflows

The activation of this compound-based prodrugs is expected to induce cellular stress and damage, leading to the activation of specific signaling pathways.

Bioreductive Activation and Cytotoxicity Pathway

The following diagram illustrates the general mechanism of bioreductive prodrug activation and its downstream cytotoxic effects.

G cluster_extracellular cluster_intracellular Prodrug_ext Prodrug (this compound Derivative) Prodrug_int Prodrug Prodrug_ext->Prodrug_int Cellular Uptake Nitroreductase Nitroreductase Futile_Cycle Futile Cycle (Reoxidation) Prodrug_int->Futile_Cycle One-electron reduction Activated_Drug Activated Cytotoxic Drug Nitroreductase->Activated_Drug Reduction DNA_Damage DNA Damage Activated_Drug->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Hypoxia Hypoxia (Low O2) Hypoxia->Nitroreductase Upregulation Normoxia Normoxia (High O2) Normoxia->Futile_Cycle Futile_Cycle->Prodrug_int Reoxidation

Caption: General workflow of bioreductive prodrug activation under hypoxic conditions.

Apoptosis Induction Pathway by Anthraquinone Derivatives

Activated anthraquinone derivatives are known to induce apoptosis through the mitochondrial pathway.[8]

G Activated_Drug Activated Anthraquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Activated_Drug->ROS MMP_Loss ↓ Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by activated anthraquinones.

Experimental Workflow for Prodrug Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of newly synthesized this compound-based prodrugs.

G cluster_mech Mechanism of Action cluster_invivo In Vivo Studies Synthesis Prodrug Synthesis (this compound + Cytotoxic Agent) In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (Normoxia vs. Hypoxia) In_Vitro_Screening->Cytotoxicity Nitroreductase_Assay Nitroreductase Activity Assay In_Vitro_Screening->Nitroreductase_Assay Mechanism_Study Mechanism of Action Studies Cytotoxicity->Mechanism_Study Nitroreductase_Assay->Mechanism_Study In_Vivo_Evaluation In Vivo Evaluation (Animal Models) Mechanism_Study->In_Vivo_Evaluation Cell_Cycle Cell Cycle Analysis Apoptosis_Assay Apoptosis Assay Efficacy Antitumor Efficacy Toxicity Systemic Toxicity

Caption: A logical workflow for the preclinical evaluation of bioreductive prodrugs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel bioreductive prodrugs for targeted cancer therapy. The protocols and data frameworks provided in these application notes offer a solid foundation for researchers to synthesize, evaluate, and characterize new prodrug candidates. Further research focusing on the synthesis of diverse derivatives and comprehensive in vivo testing is warranted to fully explore the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for the Quantification of Anthraquinones in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the analytical quantification of anthraquinones in various biological matrices. The protocols focus on widely used techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of anthraquinones. The following tables summarize the key performance parameters for different techniques, compiled from various validation studies, to facilitate a direct comparison of their linearity, precision, accuracy, and sensitivity.[1]

Table 1: Performance Parameters for HPLC-UV/DAD Methods

Analyte(s)Linearity (R²)Precision (RSD %)Accuracy (Recovery %)LOD (µg/mL)LOQ (µg/mL)Reference
9,10-Anthraquinone0.9991Intra-day: 0.627, Inter-day: 0.77498.976–101.4520.1780.594[1]
Alizarin, Emodin, etc.>0.99<5 (Intra- & Inter-day)Not SpecifiedNot SpecifiedNot Specified[1]
Aloin-ANot SpecifiedNot SpecifiedNot Specified0.25 ng (on-column)Not Specified[2]
Aloe-emodinNot SpecifiedNot SpecifiedNot Specified0.05 ng (on-column)Not Specified[2]

Table 2: Performance Parameters for LC-MS/MS Methods

Analyte(s)Linearity (R²)Precision (RSD %)Accuracy (Recovery %)LOD (µg/mL)LOQ (µg/mL)Reference
Six Anthraquinones in Rat Plasma>0.99<1585-115Not SpecifiedNot Specified[3]
Seven Anthraquinone Aglycones>0.99<8.991.3-108.7Not SpecifiedNot Specified[4]
Aloin-ANot SpecifiedNot SpecifiedNot Specified0.01 ng (on-column)Not Specified[2]
Aloe-emodinNot SpecifiedNot SpecifiedNot Specified0.025 ng (on-column)Not Specified[2]

Table 3: Performance Parameters for GC-MS Methods

Analyte(s)Linearity (R²)Precision (RSD %)Accuracy (Recovery %)LOD (µg/mL)LOQ (µg/mL)Reference
Chrysophanol, Physcion, Aloe-emodin, Emodin>0.99841.4–2.996.9–102.90.015-0.0260.051-0.088[5]

Experimental Workflows

The following diagrams illustrate the general workflows for the quantification of anthraquinones in biological samples using different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, Tissue, Plant) Extraction Extraction (LLE, SPE, UAE) SampleCollection->Extraction Purification Purification / Cleanup Extraction->Purification Derivatization Derivatization (Optional, for GC-MS) Purification->Derivatization Chromatography Chromatographic Separation (HPLC / UPLC / GC) Derivatization->Chromatography Detection Detection (UV-Vis / DAD / MS / MS-MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation plasma_protocol Start 100 µL Plasma AddIS Add 100 µL IS Vortex 30s Start->AddIS AddACN Add 400 µL Acetonitrile Vortex 1 min AddIS->AddACN Centrifuge1 Centrifuge 10,000 rpm, 10 min AddACN->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Methanol Vortex 1 min Evaporate->Reconstitute Centrifuge2 Centrifuge 10,000 rpm, 10 min Reconstitute->Centrifuge2 Inject Inject 1 µL into UPLC-MS/MS Centrifuge2->Inject herbal_protocol Start Powdered Herbal Material Extraction Solvent Extraction (e.g., Acetic Ether) Start->Extraction AddIS Add Internal Standard Extraction->AddIS Derivatization Derivatization (Optional) (e.g., Silylation) AddIS->Derivatization Filter Filter Derivatization->Filter Inject Inject into GC-MS Filter->Inject

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Nitro-2-carboxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-nitro-2-carboxyanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound synthesized via direct nitration of 2-carboxyanthraquinone can contain several impurities. The nitration process is not highly selective, leading to the formation of isomeric dinitroanthraquinones (such as 1,5- and 1,8-dinitroanthraquinone), other positional isomers of the mononitrated product, and oxidation by-products.[1][2] Unreacted starting material may also be present.[2] The presence of these impurities can interfere with subsequent reactions and applications, such as the production of dyes and pharmaceuticals.[2]

Q2: What is the general solubility profile of this compound?

A2: this compound is a yellow, crystalline solid with limited solubility in water.[3] Its solubility is significantly better in polar organic solvents, such as dimethyl sulfoxide (DMSO) and acetone.[3] The presence of the carboxylic acid group allows it to react with bases to form salts, which dramatically increases its solubility in aqueous solutions.[3] This property is often exploited in purification methods.

Q3: Which purification method is most suitable for my crude product?

A3: The choice of purification method depends on the scale of your experiment, the nature of the primary impurities, and the desired final purity.

  • Alkaline Treatment: This method is effective for removing acidic impurities and dinitroanthraquinones. It involves treating the crude product with a base to selectively dissolve or react with impurities.[1]

  • Recrystallization: This is a standard technique for purifying solid compounds.[4] Finding an ideal solvent that dissolves the product at high temperatures but not at room temperature is key.[5] However, it may require multiple successive crystallizations from different solvents, potentially leading to lower yields.[2]

  • Solvent Washing: Washing the crude solid with a specific organic solvent in which the impurities are soluble but the desired product is not can be a simple and effective method.[6]

Q4: How can I monitor the progress and success of the purification?

A4: The purity of the compound at different stages can be monitored using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] These methods help visualize the separation of the desired product from impurities. Spectroscopic methods, such as IR spectroscopy, can be used to confirm the presence of functional groups and the removal of impurities by comparing the spectra of the crude and purified products.[4] Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Recrystallization The chosen solvent is too effective; the compound remains partially soluble even at low temperatures.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[5]- After cooling to room temperature, place the flask in an ice bath for a longer duration to maximize crystal formation.[5]- Test a different recrystallization solvent or a solvent mixture.
The compound precipitated too quickly, trapping impurities.- Allow the solution to cool slowly and without disturbance to promote the formation of purer crystals.[5]
Product Fails to Crystallize Too much solvent was used during recrystallization.- Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
The solution is supersaturated.- Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a "seed crystal" of the pure compound to initiate crystallization.
Persistent Impurities (Multiple Spots on TLC) The chosen purification method is not effective for the specific impurities present.- If using recrystallization, try a different solvent.[2]- Consider a multi-step purification approach. For example, perform an alkaline wash followed by recrystallization.- Column chromatography may be necessary for separating compounds with very similar properties.[4]
Impurities are co-crystallizing with the product.- A second recrystallization from a different solvent system may be required.[2]
Product Appears Oily or as a Goo The melting point of the compound is below the boiling point of the solvent used.- Select a solvent with a lower boiling point.
The presence of impurities is depressing the melting point.- Attempt to purify a small portion using an alternative method (e.g., solvent wash) to obtain some solid material that can be used to seed the bulk of the product.
Column Chromatography Fails to Separate Compounds The solvent system (mobile phase) polarity is incorrect.- If compounds are eluting too quickly, decrease the polarity of the mobile phase.- If compounds are not moving from the baseline, increase the polarity of the mobile phase.- Perform a systematic TLC analysis with different solvent systems to find the optimal conditions before running the column.[7]

Quantitative Data Summary

The following tables summarize quantitative data reported in literature for the purification of related nitroanthraquinones, which can serve as a benchmark for experiments with this compound.

Table 1: Purity and Yield from Various Purification Methods

Purification MethodStarting MaterialPurity of Final ProductYieldReference
Alkaline Treatment & EvaporationCrude 1-nitroanthraquinone~98%93-95%[1]
Alkaline Treatment & Azeotropic DistillationCrude 1-nitroanthraquinone95-98%-[1]
Solvent Wash (Dimethylformamide)Crude 1-nitroanthraquinone95-96%-[6]

Table 2: Solubility Data for this compound

SolventSolubilityNotesReference
WaterLimitedThe carboxylic acid group imparts some polarity.[3]
Dimethyl sulfoxide (DMSO)SolubleA suitable organic solvent for dissolution.[3]
AcetoneSolubleA suitable organic solvent for dissolution.[3]
Aqueous BaseHighForms a salt, significantly enhancing solubility.[3]

Experimental Protocols

Protocol 1: Purification by Alkaline Treatment

This method leverages the acidic nature of the carboxylic acid and phenolic impurities to separate them from the desired product.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., 1,2-dichloroethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a concentrated aqueous solution of a base, such as sodium hydroxide (e.g., 40-50% NaOH solution).[1] The dinitroanthraquinones and other acidic by-products will react with the base and move into the aqueous phase or precipitate.[1]

  • Separation: Separate the organic layer containing the purified this compound. The impurities will either be in the aqueous layer or may have precipitated as solids that can be removed by filtration.[1]

  • Isolation: Isolate the purified product from the organic solvent. This can be achieved by evaporating the solvent. Alternatively, an azeotropic distillation can be performed if a solvent mixture was used.[1]

  • Washing and Drying: Wash the isolated product with water to remove any residual base and then dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is based on the principle that the solubility of the desired compound and its impurities vary in a given solvent at different temperatures.[4]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[5] Potential solvents could include acetic acid, or mixtures containing polar solvents like acetone or ethanol.[3][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to just below the solvent's boiling point until all the solid dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly and undisturbed to room temperature. Crystal formation should occur as the solubility decreases.[5]

  • Cooling: To maximize the yield, cool the flask in an ice-water bath for at least 30 minutes.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals completely to remove all traces of the solvent.

Visual Workflow and Logic Diagrams

Purification_Workflow start Crude this compound dissolve Dissolve in appropriate solvent start->dissolve method_choice Choose Purification Method dissolve->method_choice alkaline Alkaline Treatment method_choice->alkaline Impurities are dinitro/acidic recrystal Recrystallization method_choice->recrystal General purification wash Solvent Wash method_choice->wash Specific soluble impurities analysis Purity Analysis (TLC/HPLC) alkaline->analysis recrystal->analysis wash->analysis pure Pure Product (>95%) analysis->pure Yes repeat Repeat Purification or Choose Alternative Method analysis->repeat No end Final Product pure->end repeat->method_choice

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Tree q1 Problem: Low Yield after Recrystallization? a1_yes Used minimum hot solvent? q1->a1_yes Yes a1_no Action: Use less solvent and repeat. q1->a1_no No a2_yes Cooled slowly, then in ice bath? a1_yes->a2_yes Yes a2_no Action: Ensure slow cooling before icing. a1_yes->a2_no No a3_yes Consider alternative solvent or method (e.g., extraction). a2_yes->a3_yes Yes q2 Problem: Product is Oily/Not Crystalline? b1_yes Check for supersaturation. Try scratching or seeding. q2->b1_yes b2_yes Too much solvent used? b1_yes->b2_yes b2_no Action: Evaporate some solvent and re-cool. b2_yes->b2_no Yes b3_yes Impurity issue likely. Try another purification method. b2_yes->b3_yes No

References

"troubleshooting poor solubility of 1-nitro-2-carboxyanthraquinone in reaction mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions regarding the poor solubility of 1-nitro-2-carboxyanthraquinone (also known as 1-nitro-9,10-dioxo-anthracene-2-carboxylic acid) in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: The solubility challenges with this compound stem from its molecular structure. It is a large, planar, and rigid aromatic compound, which leads to strong crystal lattice energy in its solid state.[1] While the carboxylic acid and nitro groups add polarity, the large hydrophobic anthraquinone core dominates, resulting in limited solubility in water and many common organic solvents.[1]

Q2: What are the recommended starting solvents for preparing a stock solution?

A2: For preparing high-concentration stock solutions, polar aprotic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong dissolving power for anthraquinone derivatives.[1][2] Other suitable options include dimethylformamide (DMF) and acetone.[1][2]

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?

A3: This is a common issue when a compound that is soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. Several strategies can address this:

  • Decrease Final Concentration: The simplest approach is to lower the final working concentration in your assay.[2]

  • pH Adjustment: Since the compound has an acidic carboxylic acid group, increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) with a base will form the corresponding carboxylate salt, which is significantly more water-soluble.[1]

  • Use a Co-solvent: Maintain a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous solution to help keep the compound dissolved.[2] It is crucial to keep the final DMSO concentration low (typically ≤0.1%) in cell-based assays to avoid toxicity.[2]

Q4: How can I improve solubility directly within my reaction mixture without changing the primary solvent?

A4: If you are constrained to a specific solvent system, you can employ physical methods to enhance solubility:

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the solubility of the compound. However, ensure the temperature is compatible with the stability of your reactants and the reaction conditions.[2]

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.[2]

  • Particle Size Reduction: Using a finer powder (micronized form) of the compound increases the surface area available for dissolution.[3][4]

Q5: Are there advanced formulation techniques to improve solubility for biological assays?

A5: Yes, for biological applications where solvent choices are limited, advanced formulation methods can be used:

  • Inclusion Complexes: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic anthraquinone molecule, increasing its apparent solubility in aqueous solutions.[2][5]

  • Solid Dispersions: The compound can be dispersed within a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) to improve its dissolution rate and solubility.[2]

Solubility Data Summary

While precise quantitative data is sparse in the literature, the following table summarizes the expected qualitative solubility of this compound in various common solvents.

SolventSolvent TypeExpected SolubilityReference
WaterPolar ProticPoor[1]
Dimethyl Sulfoxide (DMSO)Polar AproticGood[1][2]
Dimethylformamide (DMF)Polar AproticGood[2]
AcetonePolar AproticModerate[1]
Ethanol / MethanolPolar ProticPoor to Low[2]
NitrobenzenePolar AproticGood (at elevated temperatures)[6]

Troubleshooting and Logic Diagrams

The following diagrams illustrate logical steps for troubleshooting and the factors that influence solubility.

G start Problem: Poor Solubility in Reaction Mixture A Strategy 1: Optimize Solvent System start->A B Strategy 2: Adjust Physical Conditions start->B C Strategy 3: Chemically Modify (In Situ) start->C A1 Switch to a stronger polar aprotic solvent (e.g., DMSO, DMF) A->A1 A2 Use a co-solvent system to increase the polarity of a nonpolar solvent A->A2 B1 Increase Temperature (gentle heating) B->B1 B2 Apply Sonication to break down aggregates B->B2 B3 Use Micronized Powder (increases surface area) B->B3 C1 Add a non-nucleophilic base to form a highly soluble carboxylate salt C->C1 end_node Resolution: Homogeneous Reaction Mixture A1->end_node A2->end_node B1->end_node B2->end_node B3->end_node C1->end_node

Caption: Troubleshooting strategies for poor solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Accurately weigh the desired amount of this compound into a vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.[2]

  • If solids remain, place the vial in a sonicator bath for 10-15 minutes.[2]

  • For stubborn solubility issues, gently warm the mixture in a water bath at 37°C for 5-10 minutes, followed by vortexing.[2]

  • Visually inspect the solution to ensure all solid material has dissolved completely. The solution should be clear.

  • Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term stability.[2]

G start Start: Weigh solid compound step1 Add appropriate volume of organic solvent (e.g., DMSO) start->step1 step2 Facilitate Dissolution step1->step2 step2_methods Vortex Sonicate Gentle Heating (37°C) step2->step2_methods step3 Visually inspect for complete dissolution step2_methods->step3 end_success Result: Clear, high-concentration stock solution (Store at -20°C or -80°C) step3->end_success Yes end_fail If not dissolved: - Increase solvent volume - Re-evaluate solvent choice step3->end_fail No

Caption: Workflow for preparing a stock solution.

Protocol 2: pH-Mediated Aqueous Solubility Enhancement

Objective: To increase the solubility of this compound in an aqueous buffer by forming its carboxylate salt.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, TRIS)

  • 1 M NaOH or another suitable base

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Prepare the desired aqueous buffer.

  • Add the this compound powder to the buffer while stirring. A suspension will form.

  • Slowly add the 1 M NaOH solution dropwise to the stirring suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • As the pH increases, the carboxylic acid group will be deprotonated to the more soluble carboxylate anion, and the solid will begin to dissolve.

  • Continue adding base until the solid is fully dissolved. Note the final pH required for complete dissolution.

  • If necessary, adjust the pH back towards the desired final value with a suitable acid, being careful not to let the compound precipitate out. This will help determine the optimal pH range for solubility.

References

Navigating the Nitration of 2-Carboxyanthraquinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nitration of 2-carboxyanthraquinone is a critical reaction for the synthesis of various valuable intermediates. However, this electrophilic aromatic substitution is not without its challenges, primarily concerning the control of side reactions that can impact product purity and yield. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the nitration of 2-carboxyanthraquinone, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired 1-Nitro-2-carboxyanthraquinone - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Degradation of starting material or product.- Increase reaction time or temperature gradually, monitoring progress by TLC. - Maintain a consistent temperature, as higher temperatures can favor dinitration[1]. - Ensure an adequate molar excess of the nitrating agent. - Avoid excessively harsh conditions (e.g., very high temperatures or overly concentrated acids).
Formation of Multiple Isomeric Products The carboxyl group at the 2-position is a deactivating and meta-directing group. However, the anthraquinone nucleus itself directs incoming electrophiles to the alpha positions (1, 4, 5, 8). This can lead to a mixture of isomers.- Precise control of reaction temperature is crucial to influence regioselectivity. Lower temperatures often favor the kinetically controlled product. - The choice of nitrating agent and solvent system can influence isomer distribution. Experiment with different nitrating systems if isomer separation is problematic.
Significant Formation of Dinitroanthraquinone Byproducts - High reaction temperature. - Prolonged reaction time. - Excessively concentrated nitrating agent.- Maintain a lower reaction temperature (e.g., below 50°C)[2]. - Monitor the reaction closely and quench it once the desired level of mononitration is achieved. - Use a slight excess of the nitrating agent rather than a large excess.
Difficulty in Purifying the Final Product - Presence of closely related isomers that co-crystallize. - Contamination with unreacted starting material and dinitro byproducts.- Utilize fractional crystallization from a suitable solvent. - For removal of unreacted anthraquinone and some isomers, treatment with sodium sulfite can be effective as it selectively reacts with certain nitroanthraquinones to form water-soluble derivatives[1]. - Recrystallization from concentrated nitric acid or sulfuric acid has been used for purifying nitroanthraquinones[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect during the nitration of 2-carboxyanthraquinone?

A1: The primary side reactions include the formation of other mononitro isomers and dinitro-2-carboxyanthraquinone derivatives. Due to the electronic effects of the deactivating carboxyl group and the inherent reactivity of the anthraquinone core, a mixture of products is common.

Q2: How does the carboxyl group influence the position of nitration?

A2: The carboxyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Generally, such groups direct incoming electrophiles to the meta position relative to themselves. However, in the polycyclic anthraquinone system, the substitution pattern is more complex, with a general preference for substitution at the alpha positions of the terminal rings. The desired product is often 1-nitroanthraquinone-2-carboxylic acid.

Q3: What is the optimal temperature for the nitration of 2-carboxyanthraquinone?

A3: While the optimal temperature can vary based on the specific nitrating agent and solvent used, it is generally recommended to maintain a temperature below 50°C to minimize the formation of dinitro byproducts. Some procedures for related compounds suggest temperatures as low as 25°C to enhance selectivity[2].

Q4: How can I effectively remove dinitroanthraquinone impurities?

A4: Dinitroanthraquinones can often be separated from the mononitro product by fractional crystallization, as their solubility properties may differ. In some cases for unsubstituted nitroanthraquinones, cooling the reaction mixture to low temperatures (e.g., -20°C) can cause the mononitro product to crystallize while dinitro compounds remain in solution[1].

Experimental Protocols

General Protocol for Nitration of Anthraquinone (Adaptable for 2-Carboxyanthraquinone)

Materials:

  • 2-Carboxyanthraquinone

  • Concentrated Nitric Acid (90-98%)

  • Concentrated Sulfuric Acid (optional, as a catalyst)

  • Ice

  • Distilled water

  • Suitable solvent for recrystallization (e.g., glacial acetic acid, nitrobenzene)

Procedure:

  • In a flask equipped with a stirrer and a thermometer, carefully add the desired amount of 2-carboxyanthraquinone to the nitrating agent (e.g., concentrated nitric acid, or a mixture of nitric and sulfuric acids) while maintaining a low temperature with an ice bath.

  • Stir the mixture at a controlled temperature (e.g., 25-45°C) for a predetermined time. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting material), the reaction mixture is quenched by pouring it slowly over crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then dried.

  • Purification is carried out by recrystallization from an appropriate solvent.

Quantitative Data

The following table summarizes the product distribution from the nitration of unsubstituted anthraquinone under specific conditions, which can provide an indication of the types of byproducts to expect. It is important to note that the presence of the carboxyl group will alter these ratios.

Reactant Nitrating Agent Temperature (°C) Reaction Time (h) Product Composition (%) Reference
Anthraquinone96.4% Nitric Acid25491-Nitroanthraquinone: 73%Anthraquinone: 7.9%2-Nitroanthraquinone: 8%Dinitroanthraquinone: 11.1%[1]
AnthraquinoneNitric AcidAdiabatic (30 up to boiling)-Varies with degree of nitration. Higher degrees lead to substantial dinitroanthraquinone.[1]

Visualizing Reaction Pathways and Workflows

To further aid in understanding the experimental process and potential outcomes, the following diagrams are provided.

Nitration_Mechanism Figure 1: Simplified Mechanism of Electrophilic Aromatic Nitration HNO3 + H2SO4 HNO3 + H2SO4 NO2+ (Nitronium ion) NO2+ (Nitronium ion) HNO3 + H2SO4->NO2+ (Nitronium ion) Generation of Electrophile 2-Carboxyanthraquinone 2-Carboxyanthraquinone Sigma Complex Intermediate Sigma Complex Intermediate 2-Carboxyanthraquinone->Sigma Complex Intermediate Electrophilic Attack by NO2+ Mononitro-2-carboxyanthraquinone Isomers Mononitro-2-carboxyanthraquinone Isomers Sigma Complex Intermediate->Mononitro-2-carboxyanthraquinone Isomers Deprotonation Dinitro-2-carboxyanthraquinone Dinitro-2-carboxyanthraquinone Mononitro-2-carboxyanthraquinone Isomers->Dinitro-2-carboxyanthraquinone Further Nitration (Side Reaction)

Caption: Simplified Mechanism of Electrophilic Aromatic Nitration.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Nitration of 2-Carboxyanthraquinone cluster_0 Problem Identification cluster_1 Analysis of Reaction Conditions cluster_2 Optimization & Purification Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Check Reagent Stoichiometry Check Reagent Stoichiometry Low Yield->Check Reagent Stoichiometry Impure Product Impure Product Recrystallization Recrystallization Impure Product->Recrystallization Chromatography Chromatography Impure Product->Chromatography Adjust Temperature/Time Adjust Temperature/Time Check Temperature->Adjust Temperature/Time Check Reaction Time->Adjust Temperature/Time Modify Reagent Ratio Modify Reagent Ratio Check Reagent Stoichiometry->Modify Reagent Ratio

Caption: Troubleshooting Workflow for Nitration of 2-Carboxyanthraquinone.

Experimental_Workflow Figure 3: General Experimental Workflow Start Start Reaction Setup Prepare nitrating agent and cool Start->Reaction Setup Addition Add 2-carboxyanthraquinone Reaction Setup->Addition Reaction Stir at controlled temperature (Monitor by TLC) Addition->Reaction Quenching Pour onto ice Reaction->Quenching Isolation Filter and wash with water Quenching->Isolation Drying Drying Isolation->Drying Purification Recrystallization Drying->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Nitration.

References

"optimizing reaction conditions for the reduction of the nitro group"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the reduction of the nitro group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this fundamental chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing a nitro group to an amine? The two most prevalent methods are catalytic hydrogenation and reductions using metals in acidic media.[1]

  • Catalytic Hydrogenation: This method uses a metal catalyst (like Palladium on Carbon, Raney Nickel, or Platinum oxide) with a hydrogen source (H₂ gas or a transfer agent like hydrazine or ammonium formate) to reduce the nitro group.[1][2][3][4] It is often chosen for its clean reaction profile, as the primary byproduct is water.[1]

  • Metal/Acid Systems: These classic methods employ easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3][5] They are robust, cost-effective, and often exhibit excellent chemoselectivity.[1]

Q2: How do I choose the right reducing agent for my substrate? The choice of reagent is critical and depends heavily on the other functional groups present in your molecule.[6] Catalytic hydrogenation with Pd/C is highly efficient but can also reduce other functionalities like alkenes, alkynes, and carbonyls.[1] For substrates with sensitive groups, metal/acid systems are often preferred.[3][7] For example, to avoid dehalogenation of aromatic halides, Raney Nickel is often used instead of Pd/C.[3] For selectively reducing a nitro group in the presence of a ketone, reagents like SnCl₂·2H₂O or Fe/HCl are excellent choices.[6]

Q3: What functional groups are sensitive to nitro reduction conditions and might react? Several functional groups can be reduced under typical nitro reduction conditions, leading to poor selectivity. These include:

  • Alkenes and Alkynes

  • Carbonyls (Aldehydes, Ketones)

  • Nitriles

  • Esters and Amides (under harsh conditions)

  • Aryl Halides (especially with Pd/C, leading to dehalogenation)[3]

  • Other nitro groups (in polynitro compounds)

Careful selection of the reducing system is necessary to preserve these groups.[6]

Q4: My reaction is sluggish or incomplete. What are the common causes? Incomplete or slow reactions are a frequent issue. Key factors include:

  • Reagent/Catalyst Activity: Catalysts like Pd/C can lose activity over time or through improper storage.[8] Metals like iron or zinc should be finely powdered to ensure a large surface area.[8]

  • Solubility: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[8][9]

  • Temperature: While many reductions work at room temperature, some substrates require heating to achieve a reasonable rate.[8]

  • Hydrogen Pressure (for catalytic hydrogenation): Some challenging reductions may require higher than atmospheric pressure of H₂.[8][9]

Troubleshooting Guide

Problem 1: Incomplete Conversion or Stalled Reaction

  • Potential Cause: Poor solubility of the starting material.

    • Solution: The starting material must be soluble in the reaction solvent.[8] For hydrophobic compounds, consider using THF or a co-solvent system like EtOH/water.[8][9] Protic co-solvents can often aid hydrogenation reactions.[8][9]

  • Potential Cause: Inactive or poisoned catalyst (for catalytic hydrogenation).

    • Solution: Ensure the catalyst is fresh and from a reliable source.[8] Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). If catalyst poisoning by sulfur-containing groups is suspected, a different reduction method may be necessary.[10]

  • Potential Cause: Insufficient reducing agent or hydrogen pressure.

    • Solution: For metal/acid systems, ensure a sufficient stoichiometric excess of the metal and acid is used.[8] For catalytic hydrogenation, increase the hydrogen pressure or use a fresh hydrogen source (e.g., a new balloon or fresh hydrazine hydrate).[8][9]

Problem 2: Low Yield of the Desired Amine

  • Potential Cause: Formation of side products.

    • Solution: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2] If these intermediates condense, they can form azo and azoxy impurities.[11] To minimize this, ensure the reaction goes to completion by using a sufficient excess of the reducing agent and allowing adequate reaction time.[11] Proper temperature control is also crucial, as exothermic reactions can promote side product formation.[8]

  • Potential Cause: Product loss during workup.

    • Solution: Amines can be basic and may remain in an acidic aqueous layer during extraction. Ensure the aqueous layer is basified (e.g., with 2M KOH or NaOH) to deprotonate the amine, allowing for its complete extraction into an organic solvent like ethyl acetate.[12]

Problem 3: Poor Selectivity / Reduction of Other Functional Groups

  • Potential Cause: The chosen reducing agent is too reactive.

    • Solution: Switch to a more chemoselective reagent. While H₂/Pd/C is highly efficient, it is not very selective.[1]

      • For Halogenated Arenes: Use Raney Nickel with H₂ or sulfided Pt/C, which are less prone to causing dehalogenation.[3][6]

      • For Carbonyls (Ketones/Aldehydes): Use SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate, which is highly selective for the nitro group.[6] Iron powder with HCl or NH₄Cl is also a robust and selective alternative.[6]

      • For Alkenes/Alkynes: Catalytic transfer hydrogenation (e.g., Pd/C with a hydrogen donor) can sometimes be selective, but requires careful optimization.[6] Sodium sulfide (Na₂S) is another option that often spares double bonds.[3][6]

Data Presentation: Comparison of Common Reduction Methods

Table 1: Performance and Selectivity of Common Nitro Group Reducing Agents

Reducing Agent / SystemTypical ConditionsAdvantagesDisadvantages & Incompatible Groups
H₂ / Pd/C H₂ gas (1 atm to high pressure), various solvents (EtOH, MeOH, EtOAc)[2]High efficiency, clean reaction (water is the main byproduct), catalyst is easily removed by filtration.[1][2]Can reduce many other functional groups (alkenes, alkynes, carbonyls, nitriles); causes dehalogenation of aryl halides; catalyst can be expensive and pyrophoric.[1][2]
H₂ / Raney Nickel H₂ gas, typically in alcoholic solvents.Effective for both aromatic and aliphatic nitro groups; often preferred over Pd/C to prevent dehalogenation of aryl chlorides, bromides, and iodides.[3]Catalyst is pyrophoric and must be handled with care; can still reduce other unsaturated groups.[1]
Fe / HCl or NH₄Cl Iron powder, acid (HCl or AcOH) or salt (NH₄Cl), often in EtOH/water.[3][6]Cost-effective, robust, and shows good selectivity for the nitro group in the presence of reducible groups like carbonyls and esters.[1][6]Workup can be cumbersome due to the need to neutralize acid and remove iron salts; generates significant metal waste.[1][12]
SnCl₂·2H₂O / HCl Stannous chloride dihydrate, typically in EtOH or EtOAc, often with added HCl.[6][12]Provides mild and highly selective reduction of nitro groups, especially in the presence of sensitive functionalities like ketones, aldehydes, and nitriles.[3][6]Requires stoichiometric amounts of the reagent; workup involves removing tin salts, which can be challenging.[13][14]

Visual Guides

Experimental and Troubleshooting Workflows

// Nodes A [label="1. Substrate Analysis\n(Identify all functional groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Select Reduction Method\n(e.g., Catalytic vs. Metal/Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Initial Small-Scale Test\n(e.g., Pd/C, H₂ balloon, RT, 2h)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor Reaction\n(TLC, LC-MS, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reaction Complete?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5. Workup & Isolate Product", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="6. Analyze Outcome\n(Yield, Purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Success?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Scale Up Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Troubleshoot & Optimize", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Adjust Parameters:\n- Temperature\n- Solvent\n- Catalyst/Reagent Loading\n- Pressure", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label=" Yes "]; E -> J [label=" No\n(Stalled)"]; F -> G; G -> H; H -> I [label=" Yes "]; H -> J [label=" No\n(Low Yield / Impure)"]; J -> K; K -> C [label="Re-run Test"]; } } Caption: General workflow for optimizing a nitro reduction reaction.

// Nodes Start [label="Problem:\nLow Yield or Incomplete Conversion", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is Starting Material\nFully Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Action:\n- Change solvent (e.g., to THF)\n- Use a co-solvent (EtOH/H₂O)\n- Increase temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Is Catalyst/Reagent\nFresh and Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Action:\n- Use fresh catalyst/reagent\n- Increase catalyst loading\n- Activate metal powder", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Are Side Products\nObserved (e.g., azo)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Action:\n- Ensure sufficient excess of\n reducing agent\n- Control temperature to avoid\n exotherms", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q4 [label="Is H₂ Pressure Sufficient?\n(Catalytic Hydrogenation)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol4 [label="Action:\n- Use a fresh H₂ balloon\n- Purge system properly\n- Use a pressure reactor", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> Q2 [label=" Yes "]; Q1 -> Sol1 [label=" No "]; Q2 -> Q3 [label=" Yes "]; Q2 -> Sol2 [label=" No "]; Q3 -> Q4 [label=" No "]; Q3 -> Sol3 [label=" Yes "]; Q4 -> Sol4 [label=" No "]; } } Caption: Troubleshooting logic for low reaction yield.

// Nodes Start [label="Identify other reducible\nfunctional groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Halogen [label="Aryl Halide Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Halogen [label="Use H₂/Raney Nickel\nor Sulfided Pt/C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Carbonyl [label="Ketone/Aldehyde Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Carbonyl [label="Use SnCl₂·2H₂O\nor Fe/HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Alkene [label="Alkene/Alkyne Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Alkene [label="Consider Na₂S or\ncarefully optimized\nTransfer Hydrogenation", fillcolor="#34A853", fontcolor="#FFFFFF"]; A_Default [label="Standard Catalytic Hydrogenation\n(H₂ / Pd/C) is likely efficient", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_Halogen; Q_Halogen -> A_Halogen [label=" Yes "]; Q_Halogen -> Q_Carbonyl [label=" No "]; Q_Carbonyl -> A_Carbonyl [label=" Yes "]; Q_Carbonyl -> Q_Alkene [label=" No "]; Q_Alkene -> A_Alkene [label=" Yes "]; Q_Alkene -> A_Default [label=" No "]; } } Caption: A flowchart to guide the selection of a reducing agent.

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes a standard procedure for the reduction of an aromatic nitro compound using palladium on carbon (Pd/C) and a hydrogen balloon.

  • Materials:

    • Nitroaromatic compound

    • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % Pd)[15]

    • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen gas (balloon)

    • Inert gas (Nitrogen or Argon)

    • Celite® for filtration

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the nitroaromatic compound (1.0 eq).

    • Dissolve the substrate in a suitable solvent (e.g., Methanol).

    • Under a gentle stream of inert gas, carefully add the Pd/C catalyst to the flask.

    • Seal the flask with a septum and purge the system. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times.

    • After the final evacuation, backfill the flask with hydrogen gas from a balloon.

    • Stir the reaction mixture vigorously at the desired temperature (typically room temperature).

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Once complete, carefully purge the flask with inert gas to remove excess hydrogen.

    • Dilute the reaction mixture and filter it through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake of Pd/C to dry, as it can be pyrophoric.[2] Keep it wet with solvent or water during and after filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods (recrystallization, column chromatography, etc.).

Protocol 2: General Procedure for Reduction using Tin(II) Chloride Dihydrate

This protocol is effective for selectively reducing nitro groups in the presence of other reducible functionalities like carbonyls.[12]

  • Materials:

    • Nitroaromatic compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq)

    • Solvent (e.g., Ethanol or Ethyl Acetate)

    • Saturated sodium bicarbonate (NaHCO₃) or 2M Potassium Hydroxide (KOH) solution

    • Extraction solvent (e.g., Ethyl Acetate)

  • Procedure:

    • In a round-bottom flask, dissolve the nitroaromatic compound (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (4-5 eq) to the solution.

    • Heat the reaction mixture to reflux (or the desired temperature, e.g., 30-80°C) and stir.[12][13]

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the crude residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH).[12] Stir vigorously until the tin salts precipitate and the organic layer is clear.

    • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the product as necessary.

References

Technical Support Center: Method Development for Separating Isomers of Nitrocarboxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for the separation of nitrocarboxyanthraquinone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating isomers of nitrocarboxyanthraquinone?

A1: The primary challenge lies in the similar physicochemical properties of the isomers. Since isomers have the same mass, their separation relies on subtle differences in their structure, polarity, and stereochemistry. Nitrocarboxyanthraquinone isomers, due to the presence of both a polar carboxyl group and a polar nitro group on a large aromatic system, can exhibit very similar retention behaviors in chromatographic systems, often leading to co-elution or poor resolution.

Q2: Which chromatographic techniques are most suitable for separating nitrocarboxyanthraquinone isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative, especially for chiral separations, offering faster analysis times. Gas Chromatography (GC) is generally less suitable for nitrocarboxyanthraquinone due to the low volatility and potential thermal lability of these molecules.

Q3: What type of HPLC column is recommended for initial method development?

A3: For initial screening, a reversed-phase column with a phenyl-based stationary phase is a good starting point. The π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the nitrocarboxyanthraquinone can provide unique selectivity for isomers. Phenyl-hexyl or biphenyl phases are excellent candidates. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often successful.[1]

Q4: How does the position of the nitro and carboxy groups on the anthraquinone ring affect separation?

A4: The position of the functional groups significantly influences the molecule's dipole moment, polarity, and ability to interact with the stationary phase. Isomers with functional groups in positions that allow for intramolecular hydrogen bonding may exhibit different chromatographic behavior compared to isomers where this is not possible. These subtle structural differences are what chromatographic methods exploit for separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of nitrocarboxyanthraquinone isomers.

Poor Resolution or Co-elution of Isomers in HPLC
Possible Cause Recommended Solution
Inappropriate Stationary Phase Switch to a column with a different selectivity. If using a C18 column, try a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions. For chiral isomers, screen different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).
Mobile Phase Composition Not Optimized - Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity due to its hydrogen-bonding capabilities. - pH: For nitrocarboxyanthraquinones, the mobile phase pH will affect the ionization state of the carboxylic acid group. Adjusting the pH with a suitable buffer (e.g., phosphate, acetate) can significantly alter retention and selectivity. Ensure the pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[2] - Additives: For chiral separations, the addition of small amounts of acidic or basic additives to the mobile phase can improve peak shape and resolution.
Suboptimal Temperature Vary the column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure. Higher temperatures can improve efficiency but may decrease selectivity. A temperature screening (e.g., 25°C, 40°C, 60°C) is recommended.
Flow Rate Too High Decrease the flow rate. This will increase analysis time but can significantly improve resolution by allowing more time for the isomers to interact with the stationary phase.
Peak Tailing
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase - Acidic Silanols: If using a silica-based column, free silanol groups can interact with the polar nitro and carboxyl groups, causing tailing. Use a high-purity, end-capped column. Adding a small amount of a competitive base (e.g., triethylamine, though less common with modern columns) or an appropriate buffer to the mobile phase can mask these silanol interactions.[2] - Metal Contamination: Metal contamination in the sample or from the HPLC system can chelate with the analytes. Use high-purity solvents and consider adding a chelating agent like EDTA to the mobile phase in trace amounts.
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched Injection Solvent Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. Injecting in a stronger solvent can cause peak distortion.
Irreproducible Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase. A minimum of 10-20 column volumes is a good starting point.
Fluctuations in Temperature Use a column oven to maintain a constant and consistent temperature.
Mobile Phase Instability Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and check for signs of precipitation. Some organic modifiers can evaporate over time, changing the mobile phase composition.
Pump Malfunction Check for leaks in the pump and ensure the pump seals are in good condition. A noisy or fluctuating baseline can also be an indicator of pump issues.

Experimental Protocols

General HPLC Method Development Protocol for Nitrocarboxyanthraquinone Isomers

This protocol provides a starting point for developing a separation method. Optimization will be required based on the specific isomers and available instrumentation.

  • Column Selection:

    • Initial Screening: Start with a phenyl-based reversed-phase column (e.g., Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm).

    • Alternative: If resolution is poor, try a biphenyl or a standard C18 column for comparison.

    • Chiral Separation: For enantiomers, use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid or Acetic Acid in HPLC-grade water. This will suppress the ionization of the carboxylic acid group.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV-Vis detector at a wavelength where the isomers show maximum absorbance (e.g., 254 nm, or determine the optimal wavelength by running a UV scan).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-17.1 min: 90% to 30% B

      • 17.1-22 min: 30% B (re-equilibration)

  • Method Optimization:

    • Based on the initial results, adjust the gradient slope, initial and final organic phase percentages, and the type of organic modifier to improve resolution.

    • If peaks are broad or tailing, adjust the mobile phase pH.

    • If co-elution persists, consider an isocratic elution with different ratios of A and B after identifying an approximate elution composition from the initial gradient run.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_primary_checks Primary Troubleshooting Steps cluster_secondary_checks Secondary Troubleshooting Steps cluster_resolution Resolution start Poor Isomer Separation check_mobile_phase Optimize Mobile Phase (Organic Modifier, pH) start->check_mobile_phase Start Here is_resolved Resolution Achieved? check_mobile_phase->is_resolved check_column Change Column Selectivity (e.g., Phenyl, Chiral) check_column->is_resolved check_temp Adjust Temperature check_temp->is_resolved check_flow_rate Decrease Flow Rate check_flow_rate->is_resolved check_injection Check Injection Volume & Solvent check_injection->is_resolved is_resolved->start No, Re-evaluate is_resolved->check_column No is_resolved->check_temp No is_resolved->check_flow_rate No is_resolved->check_injection No end_node Optimized Method is_resolved->end_node Yes

Caption: Troubleshooting workflow for poor isomer separation.

HPLC_Method_Development cluster_prep Preparation cluster_execution Execution & Optimization cluster_refinement Refinement cluster_final Finalization col_select Column Selection (Phenyl / Chiral) mp_prep Mobile Phase Preparation (Aqueous + Organic) col_select->mp_prep init_run Initial Gradient Run mp_prep->init_run eval_res Evaluate Resolution, Peak Shape init_run->eval_res opt_gradient Optimize Gradient eval_res->opt_gradient Sub-optimal final_method Final Method eval_res->final_method Optimal opt_temp Optimize Temperature opt_gradient->opt_temp opt_iso Consider Isocratic Elution opt_iso->eval_res Re-evaluate opt_temp->opt_iso

Caption: HPLC method development workflow.

References

"addressing matrix effects in the LC-MS analysis of anthraquinones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of anthraquinones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of anthraquinones?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] The "matrix" consists of all components in a sample other than the analyte of interest, such as salts, lipids, and proteins.[2][3] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal intensity, which is the more common effect.[4][5]

  • Ion Enhancement: An increase in the analyte signal intensity.[2][3]

Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of quantitative analyses of anthraquinones, leading to unreliable results.[1][6]

Q2: How can I identify if my anthraquinone analysis is suffering from matrix effects?

A2: Several signs can indicate the presence of matrix effects in your LC-MS analysis:

  • Poor reproducibility of the analyte signal across different samples.[7]

  • A significant difference in the peak area of an anthraquinone standard prepared in a clean solvent versus one spiked into a prepared sample matrix (post-extraction spike).[7]

  • Inconsistent ratios between the anthraquinone analyte and its internal standard across a batch of samples.

  • Loss of linearity in the calibration curve, especially at higher concentrations.[7]

  • Dips in the baseline signal of a post-column infusion experiment when a blank matrix extract is injected.[7]

Q3: How does a stable isotope-labeled internal standard, like Anthraquinone-d8, help mitigate matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS), such as Anthraquinone-d8, is considered the gold standard for compensating for matrix effects.[8][9] Because its chemical and physical properties are nearly identical to the unlabeled anthraquinone, it co-elutes during chromatography and experiences a similar degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[1][2]

Q4: Can Anthraquinone-d8 completely eliminate issues related to matrix effects?

A4: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different matrix interferences, the compensation may not be perfect.[1] Therefore, it is still crucial to optimize sample preparation and chromatographic conditions.

Q5: What are the most effective sample preparation techniques to reduce matrix effects for anthraquinone analysis?

A5: Effective sample preparation is one of the most critical steps to minimize matrix effects.[2] Common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a wide range of interfering components by selectively extracting the analytes.[2][10]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.[2][11]

  • Protein Precipitation (PPT): A simpler method often used for biological samples, but it may be less clean than SPE or LLE.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method, particularly for complex food matrices like tea.[8]

  • Sample Dilution: A straightforward approach to reduce the concentration of matrix components, but it may compromise the limit of quantification (LOQ).[10][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS analysis of anthraquinones.

Problem Possible Cause(s) Suggested Solution(s)
High variability in the internal standard (Anthraquinone-d8) peak area across samples. Inconsistent matrix effects between different sample lots or variations in sample composition are causing differing degrees of ion suppression.[10]1. Improve Sample Cleanup: Implement a more rigorous and selective sample preparation method like SPE to remove interfering components.[10] 2. Evaluate Matrix Lots: During method validation, test at least six different lots of the blank matrix to ensure the method is robust.[13]
Low signal intensity for both the analyte and the internal standard. Significant ion suppression from the sample matrix.[1] Inefficient ionization in the MS source.[1]1. Enhance Sample Preparation: Use techniques like SPE or LLE to remove interfering matrix components.[1] 2. Optimize Chromatography: Modify the mobile phase, gradient, or column to better separate the analytes from the matrix interferences.[2] 3. Dilute the Sample: If sensitivity allows, diluting the final extract can lessen the overall matrix load.[10] 4. Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to ensure efficient ionization.[1]
Poor peak shape (e.g., tailing, splitting). Column overload, contamination, or interaction with metal components in the HPLC system.[14]1. Check for Column Overload: Dilute the sample or inject a smaller volume.[15] 2. Clean the System: Flush the column and check for contamination in the ion source.[14] 3. Consider Metal-Free Columns: Some compounds, particularly those that can chelate, may interact with standard stainless steel columns, leading to poor peak shape and ion suppression.[16]
Analyte and internal standard co-elute, but significant signal suppression is still observed. The concentration of co-eluting matrix components is very high, affecting the ionization of both the analyte and the internal standard.[10]1. Dilute the Final Extract: If sensitivity permits, this can reduce the overall matrix load in the ion source.[10] 2. Further Optimize Sample Cleanup: Focus on removing the specific matrix components that are causing the suppression.
Quantitative Data Summary

The following tables summarize performance data from various methods for anthraquinone analysis, highlighting the effectiveness of different internal standards and sample preparation techniques.

Table 1: Performance of Anthraquinone-d8 as an Internal Standard in Tea Samples

AnalyteRecovery (%)Precision (RSD) (%)
Anthraquinone95.2 - 104.31.8 - 4.5
Data demonstrates good recovery and precision when using a stable isotope-labeled internal standard to correct for matrix effects.[9]

Table 2: Performance of a Non-Isotopic Internal Standard (Osthole) for Anthraquinone Analysis in Rhubarb

AnalyteRecovery (%)Precision (RSD) (%)
Chrysophanol96.9 - 102.91.4 - 2.9
Physcion96.9 - 102.91.4 - 2.9
Aloe-emodin97.2 - 103.11.5 - 3.1
Rhein97.4 - 103.51.6 - 3.3
Emodin97.1 - 103.21.5 - 3.0
This table shows that a non-isotopic internal standard can also provide good results, though stable isotope-labeled standards are generally preferred for more effective compensation of matrix effects.[9]
Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of ion suppression or enhancement.[12][17]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of your anthraquinone analyte and Anthraquinone-d8 at a specific concentration in a clean solvent (e.g., acetonitrile).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike the analyte and Anthraquinone-d8 into the final, clean extract after all extraction steps are complete. The final concentration should match Set A.[10]

    • Set C (Pre-Extraction Spike): Spike the analyte and Anthraquinone-d8 into the blank matrix before starting the extraction procedure. This set is used to determine the overall recovery. The final concentration should match Set A.[10]

  • Analyze the Samples: Analyze all three sets of samples using your validated LC-MS method.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.[17]

    • A value > 100% indicates ion enhancement.[17]

  • Calculate the Recovery (%):

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100[17]

Protocol 2: Sample Preparation using the QuEChERS Method for Tea Samples

This protocol is adapted for the extraction and cleanup of anthraquinones from complex tea matrices using Anthraquinone-d8 as an internal standard.[8]

  • Sample Homogenization: Weigh 2.0 g of a representative, homogenized sample (e.g., ground tea leaves) into a 50 mL polypropylene centrifuge tube.

  • Rehydration (for dry samples): Add 10 mL of purified water and let the sample rehydrate for 30 minutes.

  • Internal Standard Spiking: Add a precise volume of a standard solution of Anthraquinone-d8 (e.g., 100 µL of 1 µg/mL in acetonitrile) to the sample.

  • Solvent Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add QuEChERS extraction salts (typically 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).

    • Immediately cap the tube and shake vigorously for 1 minute. This partitions the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at a sufficient speed to achieve phase separation.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • Collect the supernatant, filter if necessary, and inject it into the LC-MS system.

Visualizations

Troubleshooting_Workflow start Start: Poor Reproducibility or Inaccurate Quantification check_is Check Internal Standard (IS) Performance start->check_is is_variable IS Signal Variable? check_is->is_variable improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_variable->improve_cleanup Yes low_signal Low Signal for Analyte & IS? is_variable->low_signal No revalidate Re-evaluate and Validate Method improve_cleanup->revalidate optimize_lc Optimize Chromatographic Separation low_signal->optimize_lc Yes low_signal->revalidate No optimize_ms Optimize MS Source Parameters optimize_lc->optimize_ms dilute_sample Dilute Sample optimize_ms->dilute_sample dilute_sample->revalidate end End: Reliable Quantification revalidate->end Matrix_Effect_Evaluation start Start: Evaluate Matrix Effect set_a Set A: Analyte in Neat Solvent start->set_a set_b Set B: Post-Extraction Spike in Blank Matrix start->set_b set_c Set C: Pre-Extraction Spike in Blank Matrix start->set_c analyze Analyze All Sets by LC-MS set_a->analyze set_b->analyze set_c->analyze calc_me Calculate Matrix Effect: (Area B / Area A) * 100 analyze->calc_me calc_rec Calculate Recovery: (Area C / Area B) * 100 analyze->calc_rec decision Results Acceptable? calc_me->decision calc_rec->decision optimize Optimize Sample Prep & Chromatography decision->optimize No end Method Validated decision->end Yes optimize->start

References

Validation & Comparative

A Comparative Analysis of 1-Nitroanthraquinone and 2-Nitroanthraquinone Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and fine chemical synthesis, a nuanced understanding of isomeric reactivity is critical for optimizing synthetic pathways and predicting reaction outcomes. This guide provides a comprehensive comparative analysis of the reactivity of 1-nitroanthraquinone and 2-nitroanthraquinone, focusing on their susceptibility to nucleophilic substitution and reduction reactions. The information herein is supported by theoretical principles and available experimental data to facilitate informed decision-making in research and development.

Executive Summary of Reactivity

The position of the electron-withdrawing nitro group on the anthraquinone framework significantly dictates the molecule's electronic distribution and, consequently, its chemical reactivity. While both isomers are generally susceptible to nucleophilic substitution and reduction, their reaction profiles differ considerably. In essence, 1-nitroanthraquinone is the more reactive isomer towards nucleophilic aromatic substitution. This heightened reactivity is attributed to the greater resonance stabilization of the reaction intermediate formed during nucleophilic attack at the C1 position.[1] Both 1-nitroanthraquinone and 2-nitroanthraquinone can be readily reduced to their corresponding aminoanthraquinones, which are valuable precursors in the synthesis of dyes and biologically active compounds.[1]

Comparative Reactivity Profile

Feature1-Nitroanthraquinone2-Nitroanthraquinone
General Reactivity More reactive towards nucleophilic substitution at the C1 position due to strong activation by the nitro group.[1]Less reactive towards nucleophilic substitution at the C2 position compared to the C1 position of the 1-isomer.[1]
Nucleophilic Aromatic Substitution (SNAr) The nitro group at the C1 position effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, making the C1 position highly susceptible to nucleophilic attack.[1]The nitro group at the C2 position also stabilizes the negative charge at C2, but the resonance stabilization is generally less effective compared to the 1-position.[1]
Reduction Readily reduced to 1-aminoanthraquinone. The electronic environment around the C1 position may make its nitro group slightly more electron-deficient and thus easier to reduce.[1]Reducible to 2-aminoanthraquinone.[1]
Electrophilic Substitution Highly deactivated towards electrophilic substitution.[1]Highly deactivated towards electrophilic substitution.[1]

Quantitative Reactivity Data

Direct comparative kinetic data for 1-nitroanthraquinone and 2-nitroanthraquinone under identical conditions is limited in the available literature. However, studies on the individual isomers provide valuable insights into their reactivity.

Table 1: Photoreduction of 1-Nitroanthraquinone

CompoundReactionQuantum Yield (Φ)Conditions
1-NitroanthraquinonePhotoreduction to 1-aminoanthraquinone~0.2In the presence of a hydrogen donor.[1]

Note: Similar quantitative data for the photoreduction of 2-nitroanthraquinone was not found in the reviewed literature.

Table 2: Catalytic Hydrogenation of 1-Nitroanthraquinone

CompoundCatalystTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to 1-aminoanthraquinone (%)Activation Energy (kJ/mol)
1-NitroanthraquinoneCopper nanoparticles (53 nm)2000.3–0.7>95>8851

Note: A comparable kinetic study for the catalytic hydrogenation of 2-nitroanthraquinone was not identified in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving nitroanthraquinones. These should be considered as starting points and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol outlines a general method for the substitution of the nitro group with an amine.

Materials:

  • 1-Nitroanthraquinone or 2-Nitroanthraquinone

  • Amine (e.g., aniline, piperidine)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Base (e.g., K₂CO₃, Et₃N) - optional, depending on the amine's nucleophilicity

Procedure:

  • In a suitable reaction vessel, dissolve the nitroanthraquinone isomer in the aprotic polar solvent.

  • Add the amine to the solution. A stoichiometric excess of the amine is often employed.

  • If necessary, add a base to facilitate the reaction.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of the Nitro Group

This protocol provides a general method for the reduction of the nitro group to an amine.

Materials:

  • 1-Nitroanthraquinone or 2-Nitroanthraquinone

  • Reducing agent (e.g., sodium sulfide (Na₂S), sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation)

  • Solvent (e.g., ethanol/water mixture, acetic acid)

  • Hydrochloric acid (for workup with some reducing agents)

  • Sodium hydroxide (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the nitroanthraquinone isomer in a suitable solvent.

  • Add the reducing agent portion-wise to the stirred solution. The amount of reducing agent will typically be in stoichiometric excess.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup procedure will vary depending on the reducing agent used:

    • For sodium sulfide, the product may precipitate upon cooling. Filter the solid and wash thoroughly with water.

    • For metal-based reducing agents, the workup may involve neutralization with a base (e.g., NaOH) to precipitate the product, followed by filtration.

  • The crude aminoanthraquinone can be purified by recrystallization from an appropriate solvent (e.g., ethanol or toluene).

Reaction Mechanisms and Experimental Workflow

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism Reactants Nitroanthraquinone + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Attack of Nu⁻ Product Substituted Anthraquinone + NO₂⁻ Intermediate->Product Loss of Leaving Group (NO₂⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nitroanthraquinone in Solvent B Add Reducing Agent A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Precipitate D->E Reaction Complete F Filter and Wash E->F G Recrystallize F->G

Caption: Experimental workflow for the reduction of nitroanthraquinones.

References

"validating the structure of synthesized 1-nitro-2-carboxyanthraquinone by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized 1-nitro-2-carboxyanthraquinone. We present a detailed evaluation of X-ray crystallography as the definitive method for structural elucidation and compare its performance with alternative spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide includes detailed experimental protocols and presents quantitative data in a clear, comparative format to aid researchers in selecting the most appropriate methods for their analytical needs.

Introduction to Structural Validation

The confirmation of a synthesized molecule's chemical structure is a critical step in chemical and pharmaceutical research. In the case of this compound, an anthraquinone derivative with potential applications in medicinal chemistry, unambiguous structural validation is paramount. While several analytical techniques can provide structural information, they vary in their conclusiveness and the specific details they reveal. This guide focuses on a comparative analysis of X-ray crystallography, NMR, FTIR, and MS for the structural validation of this target compound.

Comparison of Analytical Techniques

X-ray crystallography provides a definitive, three-dimensional atomic arrangement of a molecule in its crystalline state, offering unparalleled detail on bond lengths, bond angles, and stereochemistry. Spectroscopic methods such as NMR, FTIR, and MS provide complementary and often more readily obtainable information about the molecule's connectivity, functional groups, and molecular weight.

Below is a summary of the expected quantitative data from each technique for this compound.

Analytical TechniqueKey ParametersExpected Data for this compound
X-ray Crystallography Crystal System, Space Group, Unit Cell Dimensions (a, b, c, α, β, γ), Bond Lengths (Å), Bond Angles (°)No publicly available experimental data found. Hypothetical data would include specific atomic coordinates, bond lengths (e.g., C-N, C=O, C-C), and bond angles defining the molecular geometry.
¹H NMR Spectroscopy Chemical Shift (δ, ppm), Multiplicity, Coupling Constants (J, Hz)No publicly available experimental spectrum found. Predicted aromatic protons would appear in the downfield region (approx. 7.5-8.5 ppm) with complex splitting patterns due to restricted rotation and coupling between adjacent protons. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)No publicly available experimental spectrum found. Predicted peaks for carbonyl carbons (~180-190 ppm), aromatic carbons (120-150 ppm), and the carbon attached to the nitro group would be present.
FTIR Spectroscopy Wavenumber (cm⁻¹)C=O stretching (carbonyls): ~1670-1700 cm⁻¹, C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹, N-O stretching (nitro group): ~1520-1560 cm⁻¹ (asymmetric) and ~1345-1385 cm⁻¹ (symmetric), O-H stretching (carboxylic acid): broad band ~2500-3300 cm⁻¹
Mass Spectrometry (EI) Mass-to-charge ratio (m/z)Molecular Ion (M⁺): m/z 297. Fragmentation peaks corresponding to the loss of NO₂, CO, and COOH groups.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis and Crystallization of this compound

Synthesis: this compound can be synthesized by the oxidation of 1-nitro-2-methylanthraquinone. A common method involves heating 1-nitro-2-methylanthraquinone in a solvent like nitrobenzene with nitric acid.[1] The crude product is then typically purified by recrystallization.

Recrystallization for Single Crystal Growth: Obtaining high-quality single crystals is essential for X-ray crystallographic analysis. A slow recrystallization process is generally preferred.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., acetic acid, ethanol, acetone, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen boiling solvent to create a saturated solution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystal Growth: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a Dewar filled with hot water.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

X-ray Crystallography
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical, as the compound must be fully dissolved.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded by passing an infrared beam through the ATR crystal. An evanescent wave protrudes from the crystal surface and interacts with the sample, generating the spectrum. A background spectrum of the empty ATR crystal should be collected first.[2][3]

  • Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. The positions and shapes of the absorption bands are characteristic of the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating in the ion source.[4]

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.[5]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Analytical Workflows

To illustrate the logical flow of the validation process, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Confirmation synthesis Synthesis of 1-Nitro-2- carboxyanthraquinone recrystallization Recrystallization synthesis->recrystallization xray X-ray Crystallography recrystallization->xray Single Crystal nmr NMR Spectroscopy (¹H & ¹³C) recrystallization->nmr Purified Solid ftir FTIR Spectroscopy recrystallization->ftir Purified Solid ms Mass Spectrometry recrystallization->ms Purified Solid structure Definitive 3D Structure xray->structure connectivity Connectivity & Environment nmr->connectivity functional_groups Functional Groups ftir->functional_groups molecular_weight Molecular Weight & Formula ms->molecular_weight connectivity->structure functional_groups->structure molecular_weight->structure

Caption: Workflow for the synthesis and structural validation of this compound.

G cluster_techniques Analytical Techniques cluster_information Information Obtained compound Synthesized Compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ftir FTIR Spectroscopy compound->ftir ms Mass Spectrometry compound->ms info_xray 3D Atomic Arrangement Bond Lengths & Angles Absolute Stereochemistry xray->info_xray info_nmr Connectivity (through-bond) Chemical Environment of Nuclei Proton-Proton & Proton-Carbon Correlations nmr->info_nmr info_ftir Presence of Functional Groups (C=O, NO₂, COOH) ftir->info_ftir info_ms Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern ms->info_ms info_xray->info_nmr info_nmr->info_ftir info_ftir->info_ms

Caption: Comparison of information derived from different analytical techniques for structural validation.

Conclusion

The structural validation of synthesized this compound is most definitively achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure. However, a combination of spectroscopic methods, including NMR, FTIR, and mass spectrometry, offers a powerful and often more accessible approach to confirm the compound's identity. NMR spectroscopy elucidates the connectivity and chemical environment of the atoms, FTIR confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. For routine confirmation, a combination of these spectroscopic techniques is typically sufficient. For absolute structural proof, especially when dealing with novel compounds or for regulatory purposes, X-ray crystallography remains the gold standard.

References

A Comparative Guide to the Cytotoxicity of Nitroanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of different nitroanthraquinone derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of oncology and drug development in understanding the therapeutic potential of this class of compounds.

Comparative Cytotoxicity of Nitroanthraquinone Derivatives

The cytotoxic potential of nitroanthraquinone derivatives is a growing area of interest in the development of novel anticancer agents. The introduction of a nitro group to the anthraquinone scaffold can significantly modulate its biological activity. Below is a summary of the cytotoxic activity of a novel nitroanthraquinone derivative, 1-nitro-2-acyl-anthraquinone-leucine (C2), compared with the well-characterized, non-nitrated anthraquinone, Emodin. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cells.

CompoundDerivative TypeCell LineIC50 (µM)Reference
1-nitro-2-acyl-anthraquinone-leucine (C2) NitroanthraquinoneHCT116 (Colon Cancer)Not explicitly stated, but potent inhibitory effects are noted.[1]
Emodin AnthraquinoneA549 (Lung Cancer)Varies[2]
Emodin PC3 (Prostate Cancer)~30
Nordamnacanthal AnthraquinoneA549 (Lung Cancer)16.3 ± 2.5[2]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione AnthraquinonePC3 (Prostate Cancer)4.65[2]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and specific assay protocols.

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and proliferation.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells (e.g., HCT116) are harvested during their exponential growth phase.

  • A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 × 10⁴ cells/mL).

  • 100 µL of the cell suspension is seeded into each well of a 96-well microplate.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a nitroanthraquinone derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compound are prepared in a complete cell culture medium.

  • The medium from the wells is carefully removed, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.

  • Control wells containing medium with the vehicle (DMSO) and medium alone are also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for an additional 4 hours under the same conditions. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed from the wells.

  • 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • A reference wavelength (e.g., 630 nm) is used to subtract background absorbance.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of nitroanthraquinone derivatives are often mediated through the modulation of specific cellular signaling pathways that control cell survival, proliferation, and death.

PI3K/AKT/mTOR Signaling Pathway in Nitroanthraquinone-Induced Autophagy

The derivative 1-nitro-2-acyl-anthraquinone-leucine (C2) has been shown to induce autophagy in colorectal cancer cells by mediating the PI3K/AKT/mTOR signaling pathway.[1] Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death, depending on the cellular context. In some cancers, the induction of autophagy can enhance the efficacy of chemotherapeutic agents.

PI3K_AKT_mTOR_Pathway C2 1-nitro-2-acyl- anthraquinone-leucine (C2) PI3K PI3K C2->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellDeath Cell Death Autophagy->CellDeath

Caption: C2-mediated inhibition of the PI3K/AKT/mTOR pathway, leading to the induction of autophagy and subsequent cell death.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic IC50 value of a compound using a cell-based assay like the MTT assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compound Add Nitroanthraquinone Derivatives (Varying Conc.) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A flowchart illustrating the key steps in determining the cytotoxic IC50 value of a compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Nitro-2-carboxyanthraquinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 1-nitro-2-carboxyanthraquinone is paramount for ensuring product quality, safety, and efficacy. The selection of a suitable analytical method requires careful consideration of various performance parameters. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data, to facilitate the selection of the most appropriate method for your research and development needs.

Cross-validation of analytical methods is a critical step to ensure that a new or alternative method yields results comparable to an established or reference method.[1] This process is essential when transferring methods between laboratories, upgrading technologies (e.g., from HPLC to UPLC), or when a reference method is unavailable.[1]

Comparison of Analytical Method Performance

The quantification of anthraquinone derivatives is routinely performed using a variety of analytical techniques, with High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent. The choice of method often depends on the specific analyte, the complexity of the sample matrix, and the required sensitivity and throughput.

The following table summarizes key performance parameters for different analytical methods. While specific data for this compound is not extensively published, this table presents a synthesis of typical performance characteristics observed in validated analytical methods for structurally similar anthraquinones and nitroaromatic compounds.

Analytical MethodLinearity (R²)Precision (%RSD)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV >0.999[2]< 2%[3]97-103%[3]0.07-0.11 µg/mL[2]0.20-0.34 µg/mL[2]
UPLC-MS/MS >0.993[1]< 4.5%[1]95-100%[1]0.87-9.19 ng/mL[1]2.60-27.57 ng/mL[1]
GC-MS >0.999[4]< 9.15%[4]92-111%[5]0.02-1.00 ng/mL[4][5]0.06-1.66 ng/mL[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and GC-MS, based on common practices for related compounds.

Sample Preparation (Common for HPLC and UPLC)

A standard procedure for extracting anthraquinones from a solid matrix involves the following steps:

  • Weighing: Accurately weigh approximately 0.05 g of the finely ground sample.[6]

  • Extraction: Place the sample in a conical flask with 10 mL of a suitable solvent like methanol or acetonitrile.

  • Ultrasonication: Perform ultrasonication at room temperature for 30 minutes to ensure complete extraction.[6]

  • Filtration: Filter the extract through a 0.22 µm syringe filter before injection into the chromatography system.[6]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is widely used for the routine analysis of anthraquinones.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: Water with 0.1% phosphoric acid.[3]

    • Solvent B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 256 nm.[3]

  • Injection Volume: 10 µL.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

UPLC offers faster analysis times and higher resolution compared to conventional HPLC.[6]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode with optimized precursor-product ion transitions for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive technique, particularly for volatile or semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: For non-volatile compounds like this compound, a derivatization step (e.g., silylation) is necessary to increase volatility.

  • Column: A capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Injection Mode: Splitless injection.

  • MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Alternative Method cluster_2 Cross-Validation A Develop Primary Analytical Method B Validate Primary Method (ICH Q2(R1)) A->B E Analyze Same Samples with Both Validated Methods B->E C Develop/Select Alternative Method D Validate Alternative Method C->D D->E F Compare Performance Parameters (Accuracy, Precision, Linearity) E->F G Statistical Analysis (e.g., Bland-Altman, Deming Regression) F->G H Assess Method Equivalency G->H I Implement Alternative Method H->I Methods are Equivalent J Investigate Discrepancies/ Re-evaluate Methods H->J Methods are not Equivalent

A logical workflow for the cross-validation of two analytical methods.

MethodComparison cluster_0 Analytical Techniques cluster_1 Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Good Speed Analysis Speed HPLC->Speed Standard Cost Cost & Complexity HPLC->Cost Lower UPLC UPLC-MS/MS UPLC->Sensitivity High UPLC->Specificity Very High UPLC->Speed Fast UPLC->Cost Higher GC GC-MS GC->Sensitivity Very High GC->Specificity Very High GC->Speed Standard to Fast GC->Cost Moderate to High (derivatization may be needed)

References

A Comparative Guide to Hypoxia-Activated Prodrugs: Benchmarking Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypoxia-activated prodrugs (HAPs), a class of therapeutics designed to selectively target the low-oxygen microenvironment of solid tumors. While the specific compound 1-nitro-2-carboxyanthraquinone is identified as a potential nitroaromatic structure, a comprehensive search of available scientific literature did not yield specific experimental data on its performance as a hypoxia-activated prodrug. Therefore, this guide will focus on a detailed comparison of well-characterized HAPs from different chemical classes, providing a benchmark for the evaluation of novel agents like this compound.

The primary classes of HAPs include nitroaromatics, N-oxides, and quinones.[1] These prodrugs are inactive in well-oxygenated (normoxic) tissues but undergo enzymatic reduction in hypoxic environments to release a cytotoxic effector.[2][3] This selective activation is a promising strategy to overcome the resistance of hypoxic tumor cells to conventional therapies.[2]

Performance of Leading Hypoxia-Activated Prodrugs

The efficacy of HAPs is often evaluated by their hypoxia cytotoxicity ratio (HCR), which is the ratio of the IC50 (concentration causing 50% inhibition of cell growth) value under normoxic conditions to the IC50 value under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.

Here, we compare the in vitro performance of three leading clinical-stage HAPs: Tirapazamine (an N-oxide), Evofosfamide (TH-302, a 2-nitroimidazole), and PR-104 (a dinitrobenzamide mustard).

Prodrug (Class)Cell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)Reference
Tirapazamine (N-oxide)CT2651.4216.353.14[4]
HT29--52 - 112[5]
SiHa---[5]
FaDu---[5]
Evofosfamide (TH-302) (2-Nitroimidazole)SK-N-BE(2)2204.845.8[6]
MCF-7>501.56>32[1]
MDA-MB-231>504.37>11.4[1]
786-O842.533.6[7]
Caki-1630.5126[7]
PR-104A (Dinitrobenzamide Mustard)HCT116--36 - 319[8]
SiHa--10[8]
H460--7[8]
MDA-468--65[9]
C33A--23[9]

Activation Mechanisms and Signaling Pathways

The activation of these prodrugs is a multi-step enzymatic process. Under hypoxic conditions, one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), reduce the prodrug to a radical anion.[10] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle".[11] However, under hypoxia, the radical anion can undergo further reduction to form highly cytotoxic species that induce DNA damage and cell death.[5][10]

Prodrug Hypoxia-Activated Prodrug (e.g., Nitroaromatic) Radical Radical Anion Prodrug->Radical Reduction Radical->Prodrug Re-oxidation Active_Drug Cytotoxic Metabolite Radical->Active_Drug Further Reduction DNA_Damage DNA Damage & Cell Death Active_Drug->DNA_Damage Normoxia Normoxia (O2) Normoxia->Radical Hypoxia Hypoxia Hypoxia->Radical Reductases One-electron Reductases (e.g., POR) Reductases->Prodrug

Caption: General activation pathway of nitroaromatic hypoxia-activated prodrugs.

Experimental Protocols

Standardized protocols are crucial for the comparative evaluation of HAPs. Below are outlines for key in vitro and in vivo experiments.

In Vitro Hypoxia Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of a compound under normoxic and hypoxic conditions.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media. For the assay, cells are seeded into 96-well plates.

  • Hypoxic Conditions: Plates designated for hypoxic treatment are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂).[1]

  • Drug Treatment: Cells are exposed to a serial dilution of the test compound for a specified duration (e.g., 72 hours).[1]

  • Viability Assessment: Cell viability is measured using assays such as the neutral red uptake assay, resazurin assay, or sulforhodamine B (SRB) assay.[1][2]

  • Data Analysis: The IC50 values for normoxic and hypoxic conditions are calculated from the dose-response curves, and the HCR is determined.

start Seed cells in 96-well plates split start->split normoxia Incubate under Normoxia (21% O2) split->normoxia hypoxia Incubate under Hypoxia (<1% O2) split->hypoxia treat_normoxia Add serial dilutions of prodrug normoxia->treat_normoxia treat_hypoxia Add serial dilutions of prodrug hypoxia->treat_hypoxia incubate_normoxia Incubate for 72h treat_normoxia->incubate_normoxia incubate_hypoxia Incubate for 72h treat_hypoxia->incubate_hypoxia assay Assess cell viability (e.g., Resazurin assay) incubate_normoxia->assay incubate_hypoxia->assay end Calculate IC50 and HCR assay->end

Caption: Workflow for in vitro hypoxia cytotoxicity screening.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy and safety of a HAP in a living organism.

Methodology:

  • Xenograft Model: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[12]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the HAP, often in combination with other therapies like radiation or chemotherapy.[12]

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors can be excised for histological and molecular analysis to assess markers of hypoxia and drug activity.[12]

  • Toxicity Assessment: Animal weight and general health are monitored throughout the study.

Nitroreductase Activity Assay

Objective: To determine if a compound is a substrate for nitroreductase enzymes, which are key in the activation of many HAPs.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the test compound, a specific nitroreductase (e.g., from E. coli), and a cofactor such as NADPH or NADH.[13]

  • Incubation: The reaction is incubated under anaerobic conditions.

  • Detection: The reduction of the nitro group can be monitored spectrophotometrically by the consumption of NADPH/NADH or by detecting the formation of the reduced product using high-performance liquid chromatography (HPLC).[14]

Conclusion

The development of effective hypoxia-activated prodrugs holds significant promise for cancer therapy. While there is a lack of specific experimental data for this compound in the context of a HAP, the established agents Tirapazamine, Evofosfamide (TH-302), and PR-104 provide a strong basis for comparison. The experimental protocols outlined above offer a framework for the systematic evaluation of novel HAP candidates. Future research on this compound should focus on generating robust in vitro and in vivo data to determine its potential as a selective anti-cancer agent.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 1-Nitro-2-carboxyanthraquinone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 1-nitro-2-carboxyanthraquinone with its parent compounds, 1-nitroanthraquinone and 2-carboxyanthraquinone, provides critical insights for researchers in drug development and materials science. This guide offers an objective analysis of their distinct molecular characteristics through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The introduction of a nitro (-NO₂) and a carboxylic acid (-COOH) group to the anthraquinone core significantly alters the electronic and structural properties of the molecule. These modifications are clearly reflected in their respective spectra, providing a unique "fingerprint" for each compound. This comparative analysis is essential for confirming synthesis, identifying impurities, and understanding the structure-activity relationships of these compounds.

Structural Relationships

The following diagram illustrates the structural relationship between the parent compounds and the resulting derivative, this compound.

G Structural Relationship 1-Nitroanthraquinone 1-Nitroanthraquinone This compound This compound 1-Nitroanthraquinone->this compound + Carboxylation 2-Carboxyanthraquinone 2-Carboxyanthraquinone 2-Carboxyanthraquinone->this compound + Nitration

Caption: Synthesis pathways to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its parent compounds.

Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (Quinone) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)N-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)
1-Nitroanthraquinone ~1675N/A~1530~1350N/A
2-Carboxyanthraquinone ~1675~1690N/AN/A~2500-3300 (broad)
This compound ~1680~1700~1540~1360~2500-3300 (broad)
¹H NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)

Note: Specific chemical shifts can vary based on the solvent used. The data below represents typical ranges.

CompoundAromatic ProtonsCarboxylic Acid Proton
1-Nitroanthraquinone ~7.5 - 8.5N/A
2-Carboxyanthraquinone ~7.8 - 8.8~13.0 (broad)
This compound ~7.9 - 8.6~13.5 (broad)
¹³C NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)

Note: Specific chemical shifts can vary based on the solvent used. The data below represents typical ranges.

CompoundC=O (Quinone)C=O (Carboxylic Acid)Aromatic Carbons
1-Nitroanthraquinone ~181, ~182N/A~124 - 150
2-Carboxyanthraquinone ~182, ~183~167~127 - 138
This compound ~180, ~182~165~125 - 152
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ or [M-H]⁻ (m/z)Key Fragmentation Peaks (m/z)
1-Nitroanthraquinone C₁₄H₇NO₄253.21253223, 207, 179, 151
2-Carboxyanthraquinone C₁₅H₈O₄252.22252235, 208, 180, 152
This compound C₁₅H₇NO₆297.22296 ([M-H]⁻)252, 224, 196, 168

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of the compounds.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder was obtained.

  • Pellet Formation: The resulting powder was transferred to a pellet-forming die and pressed under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet was placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecules.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube was placed in the NMR spectrometer.

    • ¹H NMR: The spectrum was acquired at a frequency of 400 MHz. Key parameters included a spectral width of 16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1 second.

    • ¹³C NMR: The spectrum was acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. Key parameters included a spectral width of 220 ppm and a relaxation delay of 2 seconds.

  • Data Processing: The raw data was Fourier-transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or TMS.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Methodology:

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was used at an energy of 70 eV. For this compound, Electrospray Ionization (ESI) in negative ion mode was also employed to observe the deprotonated molecular ion.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis of the anthraquinone derivatives.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis Sample Sample Dissolution Dissolution (for NMR) Sample->Dissolution Grinding Grinding with KBr (for IR) Sample->Grinding Direct Insertion Direct Insertion (for MS) Sample->Direct Insertion NMR NMR Dissolution->NMR IR IR Grinding->IR MS MS Direct Insertion->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data Vibrational Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

"benchmarking the synthetic efficiency of different nitration methods for anthraquinones"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient and selective nitration of anthraquinone is a critical step in the synthesis of a wide array of valuable compounds, including dyes, pigments, and pharmaceutical intermediates. This guide provides a comparative analysis of common nitration methods for anthraquinone, focusing on their synthetic efficiency. The information is compiled from various sources, with a focus on presenting quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given application.

Comparison of Nitration Methods

The synthetic efficiency of anthraquinone nitration is primarily determined by the yield of the desired mononitroanthraquinone, typically 1-nitroanthraquinone, and the minimization of unwanted byproducts such as other isomers and dinitroanthraquinones. The choice of nitrating agent and reaction conditions plays a pivotal role in controlling the regioselectivity and the extent of nitration. Below is a summary of quantitative data for different nitration methods.

Nitration MethodReagentsTemperature (°C)Time (h)1-Nitroanthraquinone (%)Dinitroanthraquinones (%)Unreacted Anthraquinone (%)Other Isomers (%)Source
Mixed Acid (H₂SO₄/HNO₃) 73.7% H₂SO₄, 98.5% HNO₃5016~76Not specifiedNot specifiedNot specified[1]
78% H₂SO₄, 98% HNO₃4012Not specifiedPresentPresentPresent[1]
87% H₂SO₄, Mixed Acid (66.4% H₂SO₄, 32.3% HNO₃)30-35 then 65-701 then 3Not specifiedPresentPresentPresent[1]
70-90% H₂SO₄, 90-100% HNO₃4012-1575.315.4 (total dinitro)A few percent7 (2-nitro)[2]
Concentrated Nitric Acid 98% HNO₃45 (isothermal)>80% nitration57.03.032.27.7 (2-nitro)[3]
96.4% HNO₃254973.011.17.98.0 (2-nitro)[3]
98.3% HNO₃1-18.5 (adiabatic)8 min72.02.024.01.0 (2-nitro)[4]
95% HNO₃< 4036-100High purity (90-99%)LowLowLow[5]
Nitric Acid in Organic Solvent 98% HNO₃ in 1,2-dichloroethane with H₂SO₄40486.01.8 (1,5-dinitro)0.250.25 (2-nitro)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these nitration methods. Below are representative experimental protocols derived from the cited literature.

Method 1: Mixed Acid (H₂SO₄/HNO₃) Nitration

This is a widely employed method for the nitration of anthraquinone.

Procedure:

  • Suspend 5 kg of anthraquinone in 38.5 kg of 78% sulfuric acid in a suitable reactor.[1]

  • Add 12.3 kg of 98% nitric acid dropwise over 1 hour at room temperature.[1]

  • The temperature of the reaction mixture is controlled to reach 40°C by the end of the nitric acid addition.[1]

  • The mixture is then stirred for 12 hours at this temperature to complete the nitration.[1]

  • After the reaction, the mixture is cooled to 30°C.[1]

  • The solid product is isolated by filtration.[1]

Method 2: Nitration in Concentrated Nitric Acid

This method avoids the use of sulfuric acid, which can simplify the work-up process.

Procedure:

  • Dissolve 314 parts of anthraquinone in 1130 parts of 96.4% nitric acid at a temperature of 25°C.[3]

  • Maintain the solution at this temperature for 49 hours.[3]

  • To isolate the product, cool the solution to -22°C to crystallize the 1-nitroanthraquinone.[3]

  • The crystallized product is then isolated by filtration and washed with cold 92% nitric acid.[3]

  • The product is subsequently stirred with water, filtered, and washed with water until neutral.[3]

Method 3: Nitration in Nitric Acid with Phosphoric Acid Quench

This method offers a way to stop the reaction abruptly to control the product distribution.

Procedure:

  • Add 100 parts of anthraquinone to 1200 parts of 98% nitric acid.[4]

  • Allow the nitration to proceed adiabatically for 10 minutes, during which the temperature increases from 0 to 21°C.[4]

  • Pour the reaction mixture rapidly into 1200 parts of 95% phosphoric acid at room temperature to terminate the nitration.[4]

  • The product can then be isolated through distillation of the nitric acid under reduced pressure, which causes the nitrated anthraquinones to precipitate.[4]

Experimental Workflow

The following diagram illustrates a general workflow for the nitration of anthraquinone, encompassing the key steps from reaction setup to product isolation.

NitrationWorkflow cluster_reactants Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Product Work-up cluster_purification Purification Anthraquinone Anthraquinone Reactor Reaction Vessel Anthraquinone->Reactor NitratingAgent Nitrating Agent (e.g., Mixed Acid, HNO₃) NitratingAgent->Reactor Quenching Quenching (e.g., with water/ice) Reactor->Quenching Controlled Temperature & Time Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Crystallization Crystallization (Optional) Drying->Crystallization FinalProduct Pure Nitroanthraquinone Drying->FinalProduct Crystallization->FinalProduct

General workflow for anthraquinone nitration.

Conclusion

The choice of nitration method for anthraquinone significantly impacts the yield, purity, and overall synthetic efficiency. The traditional mixed acid method is effective but can lead to the formation of dinitro byproducts.[1][2] Nitration using concentrated nitric acid alone can offer high purity, particularly when the reaction temperature is carefully controlled.[3][5] The use of organic solvents can also improve the selectivity of the reaction.[6] For processes requiring precise control over the reaction, methods involving a quenching step with phosphoric acid can be advantageous.[4] Researchers and chemists should carefully consider the desired product specifications, available equipment, and safety considerations when selecting a nitration protocol. The data and experimental procedures presented in this guide provide a foundation for making an informed decision to optimize the synthesis of nitroanthraquinones.

References

A Comparative Guide to the Efficacy of 1-Nitro-2-Carboxyanthraquinone-Based Compounds: An In Vitro Case Study and In Vivo Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1-nitro-2-carboxyanthraquinone-based compounds, focusing on their potential as anti-cancer agents. Due to the limited availability of public data, this document centers on a specific derivative, 1-nitro-2-acyl anthraquinone-leucine, for which in vitro efficacy has been reported. The in vivo performance of this class of compounds remains an area for future investigation. This guide serves as a framework for evaluating such compounds, detailing established experimental protocols and potential mechanisms of action.

In Vitro Efficacy: A Case Study of 1-Nitro-2-Acyl Anthraquinone-Leucine

A study has demonstrated the anti-proliferative effects of a series of amide anthraquinone derivatives. Among these, 1-nitro-2-acyl anthraquinone-leucine (referred to as compound 8a in the study) exhibited significant activity against the HCT116 human colon cancer cell line.[1] The key quantitative finding from this research is summarized below.

Table 1: In Vitro Anti-Proliferative Activity of 1-Nitro-2-Acyl Anthraquinone-Leucine
CompoundCell LineIC50 (µg/mL)Reference
1-Nitro-2-Acyl Anthraquinone-LeucineHCT116 (Colon Cancer)17.80[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic Insights: The ROS/JNK Signaling Pathway

The anti-cancer activity of 1-nitro-2-acyl anthraquinone-leucine in HCT116 cells has been linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, triggered by an increase in reactive oxygen species (ROS).[1] This leads to mitochondrial stress and subsequent apoptosis (programmed cell death) of the cancer cells.[1]

G Proposed Signaling Pathway of 1-Nitro-2-Acyl Anthraquinone-Leucine A 1-Nitro-2-Acyl Anthraquinone-Leucine B Increased Intracellular ROS A->B C JNK Phosphorylation (Activation) B->C D Mitochondrial Stress C->D E Apoptosis D->E

ROS-JNK mediated apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments relevant to the in vitro evaluation of this compound-based compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the level of intracellular ROS using a fluorescent probe.

Principle: A cell-permeable, non-fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as in the MTT assay.

  • Probe Loading: Wash the cells with a buffered saline solution (e.g., PBS) and then incubate with the ROS-sensitive probe (e.g., DCFH-DA) in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths appropriate for the probe (e.g., ~485/535 nm for DCF).[6][7]

  • Data Analysis: Quantify the relative fluorescence units (RFU) to determine the change in ROS levels compared to control cells.

Western Blot for JNK Phosphorylation

Western blotting is used to detect the phosphorylation (activation) of specific proteins like JNK.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated JNK (p-JNK).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of p-JNK.[8][9]

G General In Vitro Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy & Mechanism Assays cluster_2 Data Analysis & Interpretation A Cancer Cell Line (e.g., HCT116) B Treatment with This compound Derivative A->B C MTT Assay (Cell Viability) B->C D ROS Assay (Oxidative Stress) B->D E Western Blot (JNK Phosphorylation) B->E F IC50 Determination C->F G Mechanism of Action Elucidation D->G E->G

Workflow for in vitro evaluation.

In Vivo Efficacy: A Look Ahead

While in vitro studies provide valuable initial data on the anti-cancer potential of a compound, in vivo studies are essential to evaluate its efficacy and safety in a whole-organism context. To date, there is a lack of publicly available in vivo data for this compound-based compounds.

Standard In Vivo Model: Xenograft Studies

The most common preclinical in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[10][11][12][13][14]

Protocol Outline:

  • Cell Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously or orthotopically into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into control and treatment groups. The test compound is administered through a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The available in vitro data suggests that 1-nitro-2-acyl anthraquinone-leucine, a derivative of this compound, exhibits anti-proliferative activity against colon cancer cells, mediated through the ROS/JNK pathway. This provides a promising starting point for further investigation.

However, a comprehensive understanding of the therapeutic potential of this class of compounds requires a bridge between in vitro and in vivo studies. Future research should prioritize:

  • In vivo efficacy studies using xenograft models to determine the anti-tumor activity in a living system.

  • Pharmacokinetic and toxicology studies to assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of these compounds.

  • Structure-activity relationship (SAR) studies to optimize the chemical structure for improved efficacy and reduced toxicity.

By systematically addressing these research gaps, the true potential of this compound-based compounds as novel anti-cancer therapeutics can be elucidated.

References

"comparative study of the biological mechanisms of action of nitroanthraquinones"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the biological mechanisms of action of various nitroanthraquinones, a class of compounds with significant interest in medicinal chemistry due to their potential as anticancer agents. The introduction of the nitro group to the anthraquinone scaffold can profoundly influence their biological activity. This document summarizes key mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Biological Mechanisms of Action

Nitroanthraquinones exert their biological effects through a multi-pronged approach, primarily targeting key cellular processes involved in cell proliferation and survival. The primary mechanisms identified in the literature include:

  • Induction of DNA Damage and Inhibition of DNA Repair: A significant mode of action for many anthraquinone derivatives is their ability to interfere with DNA integrity. This can occur through direct interaction with DNA or by inhibiting enzymes crucial for maintaining DNA topology, such as topoisomerases. The nitro group has been noted as an important functional group for enhancing the inhibition of topoisomerase I.[1][2]

  • Cell Cycle Arrest: Nitroanthraquinones have been shown to halt the progression of the cell cycle, a critical process for tumor growth. This arrest is often observed at the G0/G1 or G2/M phases and is typically mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[3][4]

  • Induction of Apoptosis: A common outcome of cellular stress induced by nitroanthraquinones is the activation of programmed cell death, or apoptosis. This process is orchestrated by a cascade of enzymes called caspases and is regulated by pro- and anti-apoptotic proteins, including the Bcl-2 family and the tumor suppressor p53.[3][5]

  • Generation of Reactive Oxygen Species (ROS): The quinone structure of these compounds can participate in redox cycling, leading to the production of reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, damaging cellular components and activating stress-response signaling pathways, such as the JNK pathway, which can ultimately lead to cell death.[3][6]

  • Modulation of Cellular Signaling Pathways: Nitroanthraquinones can influence a variety of signaling pathways that are often dysregulated in cancer. These include pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways, as well as stress-activated pathways like the MAPK cascade.[7]

Comparative Quantitative Data

A direct comparative analysis of the cytotoxic and biological activities of different nitroanthraquinones is challenging due to the limited number of studies that evaluate multiple derivatives under the same experimental conditions. The following tables summarize available data from various sources. It is important to consider the differences in cell lines and assay conditions when interpreting these values.

Table 1: Cytotoxicity of Nitroanthraquinone Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1,8-dihydroxy-4,5-dinitroanthraquinoneStaphylococcus aureus (Gram-positive)31.25 (µg/mL)[8]
1,8-dihydroxy-4,5-dinitroanthraquinoneEnterococcus faecalis (Gram-positive)62.5 (µg/mL)[8]
NordamnacanthalA549 (Lung)16.3 ± 2.5[9]
DamnacanthalBC (Breast)-[9]
RubiadinNCI-H187 (Lung)-[9]

Note: IC50 values are a measure of the concentration of a compound required to inhibit a biological process by 50%. Lower values indicate higher potency. Direct comparison between different studies should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the biological mechanisms of action of nitroanthraquinones.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the nitroanthraquinone compounds for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against compound concentration.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of nitroanthraquinones for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with nitroanthraquinones as described above and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with nitroanthraquinones.

  • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.[1][4]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test nitroanthraquinone compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing SDS.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.[13]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the study of nitroanthraquinones.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis start Nitroanthraquinone Compounds cytotoxicity Cell Viability Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle ros ROS Detection (DCFH-DA) ic50->ros topo Topoisomerase Inhibition Assay ic50->topo western Western Blot Analysis (p53, caspases, cyclins, etc.) apoptosis->western cell_cycle->western apoptosis_pathway naq Nitroanthraquinones ros ROS Generation naq->ros dna_damage DNA Damage naq->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates mito Mitochondrial Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cell_cycle_arrest naq Nitroanthraquinones p21 p21 (CDK Inhibitor) naq->p21 upregulates cdk2 CDK2/Cyclin E p21->cdk2 cdk1 CDK1/Cyclin B p21->cdk1 g1_s G1/S Transition cdk2->g1_s g2_m G2/M Transition cdk1->g2_m arrest Cell Cycle Arrest g1_s->arrest g2_m->arrest

References

Validation of a Novel HPLC Method for Nitroaromatic Compounds Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of nitroaromatic compounds is critical across various fields, from environmental monitoring to pharmaceutical quality control. This guide provides a comprehensive validation of a new Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous analysis of several nitroaromatic explosives. The performance of this new method is objectively compared with established analytical techniques, namely Gas Chromatography-Electron Capture Detection (GC-ECD) and the standard US EPA Method 8330B for HPLC analysis. All validation parameters have been established using Certified Reference Materials (CRMs) to ensure the highest degree of accuracy and traceability.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, accuracy, and the specific requirements of the analysis. The following tables summarize the performance of the new RP-HPLC method in comparison to established GC-ECD and standard HPLC methods for the analysis of common nitroaromatic compounds.

Table 1: Quantitative Performance Data for the New RP-HPLC Method

AnalyteLinearity Range (mg/L)Correlation Coefficient (R²)Recovery (%)LOD (mg/L)LOQ (mg/L)
Picric Acid6.25 - 1000.99995.3 - 103.31.324.42
HMX6.25 - 1000.99995.3 - 103.30.551.85
RDX6.25 - 1000.99895.3 - 103.30.481.62
TNT6.25 - 1000.99995.3 - 103.30.150.51
Tetryl6.25 - 1000.99995.3 - 103.30.090.31
PETN6.25 - 1000.99995.3 - 103.30.110.37
DNT0.625 - 100.99995.3 - 103.30.280.94
EGDN0.625 - 100.99895.3 - 103.30.451.51
TNG0.625 - 100.99995.3 - 103.30.331.11

Data sourced from a study on the development and validation of a new RP-HPLC method for organic explosive compounds.[1][2][3][4]

Table 2: Comparative Performance of GC-ECD and Standard HPLC (EPA Method 8330B)

ParameterGC-ECDStandard HPLC (EPA 8330B)
Principle Separation of volatile and thermally stable compounds with highly sensitive detection of electrophilic compounds.Separation based on partitioning between a solid stationary phase and a liquid mobile phase, with UV detection.
Selectivity Prone to interference from other electrophilic compounds.Good, but can be affected by co-eluting compounds. A secondary column is often required for confirmation.
Sensitivity Generally higher for dinitroaromatics.Good, with detection limits typically in the low ppb range.
Accuracy Good, but can be affected by matrix interferences.Good, with recoveries for many nitroaromatics greater than 90%.
Precision Good under well-controlled chromatographic conditions.High precision is achievable with proper system suitability checks.
Common Analytes TNT, DNT isomers, NitrobenzeneHMX, RDX, TNT, TNB, DNB, and other nitroaromatics and nitramines.[5]

Experimental Protocols

Validation Protocol for the New RP-HPLC Method Using Certified Reference Materials

This protocol outlines the steps for validating the new RP-HPLC method for the analysis of nitroaromatic compounds.

1.1. Objective: To validate a new RP-HPLC method for the simultaneous quantification of nine nitroaromatic compounds in prepared solutions, ensuring the method is accurate, precise, linear, and sensitive for its intended purpose.

1.2. Materials and Reagents:

  • Certified Reference Materials (CRMs) for Pentaerythritol tetranitrate (PETN), 2,4,6-trinitrotoluene (TNT), Picric Acid, Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), 2,4,6-Trinitrophenylmethylnitramine (Tetryl), 2,4-dinitrotoluene (DNT), Ethylene glycol dinitrate (EGDN), and Trinitroglycerin (TNG).

  • HPLC-grade Isopropyl Alcohol (IPA) and water.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

1.3. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II with a Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 22% Isopropyl Alcohol in water.[1][3][4]

  • Flow Rate: 1.7 mL/min.[1][3][4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

1.4. Validation Parameters:

1.4.1. Linearity:

  • Prepare a stock solution of each CRM in a suitable solvent (e.g., acetonitrile).

  • From the stock solutions, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the known concentration of the CRM for each analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the calibration curve. The R² value should be ≥ 0.998.[1][3][4]

1.4.2. Accuracy (Recovery):

  • Prepare spiked samples at three different concentration levels (low, medium, and high) by adding known amounts of the CRM stock solutions to a blank matrix.

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery for each analyte at each concentration level using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100.

  • The mean recovery should be within 95.3%–103.3%.[1][3][4]

1.4.3. Precision (Repeatability and Intermediate Precision):

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment if possible.

  • Calculate the Relative Standard Deviation (RSD) for the peak areas of the replicate injections. The RSD should be ≤ 2%.

1.4.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Use the following formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Standard HPLC Method (Based on US EPA Method 8330B)

2.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: HPLC with a UV detector.

  • Primary Column: C18, 5 µm, 4.6 x 250 mm.

  • Confirmation Column: CN, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 1:1 (v/v) Methanol/Water.[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Injection Volume: 100 µL.

  • Detection Wavelength: 254 nm.

2.2. Sample Preparation:

  • Water Samples: For low concentrations, use solid-phase extraction (SPE) for preconcentration. For high concentrations, direct injection after filtration is possible.[7]

  • Soil and Sediment Samples: Extract with acetonitrile using an ultrasonic bath.[7]

Experimental Workflow and Validation Logic

The following diagrams illustrate the logical workflow for the validation of the new analytical method and a typical experimental workflow for sample analysis.

G cluster_0 Method Validation Workflow cluster_1 Validation Parameters A Define Analytical Requirements (Analytes, Matrix, Required Limits) B Select & Procure Certified Reference Materials (CRMs) A->B C Develop & Optimize Chromatographic Method B->C D Perform Validation Experiments C->D E Establish Performance Characteristics D->E D1 Linearity D->D1 D2 Accuracy (Recovery) D->D2 D3 Precision (Repeatability & Intermediate) D->D3 D4 Selectivity D->D4 D5 LOD & LOQ D->D5 D6 Robustness D->D6 F Document Validation Report E->F

Caption: Workflow for the validation of a new analytical method.

G cluster_0 Sample Analysis Workflow A Sample Collection & Preparation (e.g., Extraction) D Sample & Standard Analysis A->D B Preparation of Calibration Standards using CRMs B->D C HPLC System Setup & System Suitability Test C->D E Data Processing (Peak Integration & Quantification) D->E F Review & Reporting of Results E->F

Caption: General workflow for sample analysis.

References

Safety Operating Guide

Safe Disposal of 1-Nitro-2-carboxyanthraquinone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential procedural guidance for the safe handling and disposal of 1-Nitro-2-carboxyanthraquinone. The primary and recommended disposal method for this hazardous chemical is through a licensed environmental waste management company. This guide is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and federal regulations.

Hazard Profile and Safety Summary

This compound is a nitroaromatic compound that should be handled with care. Based on data for the compound and its structural analogs, it is classified as hazardous. The primary concerns are its oral toxicity and significant ecotoxicity, particularly to aquatic life.[1] Proper personal protective equipment (PPE) is mandatory when handling this compound.

Quantitative Data Summary

PropertyValueSource
IUPAC Name 1-nitro-9,10-dioxoanthracene-2-carboxylic acid[1]
CAS Number 128-67-6[1]
Molecular Formula C₁₅H₇NO₆[1]
Molecular Weight 297.22 g/mol [1]
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Hazard Statement H400: Very toxic to aquatic life[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Tightly sealed safety goggles or a face shield.

    • Body Protection: A laboratory coat.

  • Engineering Controls: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Spill Management: In case of a spill, avoid generating dust. Absorb spills of solutions with an inert material (e.g., dry sand or earth) and place it in a designated chemical waste container.[3]

Step-by-Step Disposal Protocol: Professional Waste Management

The following is the standard and required procedure for the disposal of this compound and materials contaminated with it.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, especially incompatible materials.

  • Containment of Waste:

    • Solid Waste: Collect surplus or expired solid this compound in a designated, robust, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a designated, leak-proof, and chemically compatible liquid hazardous waste container.

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing papers, gloves, and pipette tips, must be placed in the same solid hazardous waste container.

  • Labeling of Waste Containers:

    • Clearly label the hazardous waste container with the following information:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound "

      • The associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

      • The date of accumulation.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

G cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate contain Place in Designated Hazardous Waste Container segregate->contain label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) contain->label_container store Store in Secure, Ventilated Area with Secondary Containment label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the standard operational procedure for the disposal of this compound.

Potential Chemical Treatment (For Informational Purposes)

While professional disposal is the standard, chemical degradation can be a potential alternative for treating nitroaromatic compounds, though it requires careful planning, risk assessment, and validation. One common method for the degradation of nitroaromatic compounds is chemical reduction to the corresponding amine, which may be less toxic.

Experimental Protocol: Conceptual Reduction of a Nitroaromatic Compound

This is a generalized protocol for the reduction of a nitroaromatic compound and has not been specifically validated for this compound waste. This should be performed on a small, laboratory scale by trained personnel.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: For each gram of the nitroaromatic compound, a significant molar excess of a reducing agent like tin (Sn) or iron (Fe) powder is typically used, along with an acidic solution such as hydrochloric acid (HCl).

  • Procedure: a. Suspend the nitroaromatic compound and the metal powder in water or ethanol. b. With vigorous stirring, slowly add concentrated HCl. The reaction is often exothermic and may require cooling. c. After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (as determined by a suitable analytical method like TLC). d. Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the metal hydroxides.

  • Waste Management of Products: a. Filter the mixture to separate the solid metal hydroxides from the liquid phase. b. The resulting amine in the filtrate would need to be assessed for its own hazards and disposed of appropriately, which would likely still be as hazardous waste. c. The solid metal waste must also be disposed of as hazardous waste.

G cluster_conceptual Conceptual Chemical Degradation start This compound (Hazardous Waste) reduction Chemical Reduction (e.g., Sn/HCl or Fe/HCl) start->reduction products Reaction Products: - 1-Amino-2-carboxyanthraquinone - Metal Hydroxides reduction->products separation Neutralization & Filtration products->separation amine_waste Amine-containing Solution (Requires Hazard Assessment & Disposal) separation->amine_waste metal_waste Solid Metal Hydroxide Waste (Hazardous Waste) separation->metal_waste

Caption: Conceptual pathway for the chemical reduction of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nitro-2-carboxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1-Nitro-2-carboxyanthraquinone. Adherence to these procedures is paramount for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact. This document will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentRationale and Best Practices
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorRequired when handling the powder outside of a certified chemical fume hood or when dust may be generated.[2][3] Surgical masks are not a suitable substitute.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[3]Protects against airborne particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, powder-free).Thicker gloves offer better protection.[3] Double gloving is recommended for enhanced safety.[3] Change gloves immediately if contaminated or damaged.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron is also recommended.[2][3]Provides a barrier against skin contact with the chemical. Contaminated clothing should be removed immediately and washed before reuse.[3]

Operational Plan: Safe Handling and Storage

All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, thoroughly read and understand this safety guide and any available institutional safety protocols. Ensure all necessary PPE is readily available and in good condition.[3]

  • Weighing and Transfer: Perform all weighing and transfers of the powder within a chemical fume hood.[3] Use a spatula or other appropriate tool to handle the powder. To minimize dust generation, handle the container gently and avoid rapid movements.[3]

  • Solution Preparation: When dissolving the powder, slowly add it to the solvent to prevent splashing and aerosolization.[3]

  • Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately following the spill response protocol outlined below.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[3]

Storage:

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][3] Store away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as detailed in Table 1.

  • Avoid dust formation.[2]

  • Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[2]

  • Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all solid waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Harmful," "Toxic to Aquatic Life").

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Guide prep_ppe Don PPE prep_sds->prep_ppe handle_weigh Weigh & Transfer prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_spill Clean Work Area handle_solution->cleanup_spill disp_collect Collect Hazardous Waste handle_solution->disp_collect cleanup_decontaminate Decontaminate Equipment cleanup_spill->cleanup_decontaminate cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_label Label Container disp_collect->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.